molecular formula C9H6ClNO2 B2754243 8-Chloroindolizine-2-carboxylic acid CAS No. 1206981-17-0

8-Chloroindolizine-2-carboxylic acid

Cat. No.: B2754243
CAS No.: 1206981-17-0
M. Wt: 195.6
InChI Key: AYNHSPFBVUZHEF-UHFFFAOYSA-N
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Description

8-Chloroindolizine-2-carboxylic acid (CAS 1206981-17-0) is a high-purity chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 g/mol . This compound serves as a valuable heterocyclic building block in modern drug discovery and medicinal chemistry research, particularly in the synthesis of more complex molecular architectures . The indolizine core functionalized with both a chlorine substituent and a carboxylic acid group makes this reagent a versatile precursor for constructing novel compounds. It is especially relevant in conjugation chemistry , a strategy that links bioactive heterocycles with peptides or amino acids to create hybrid molecules with potential for enhanced therapeutic properties and reduced drawbacks compared to the individual components . The carboxylic acid functional group allows for further derivatization via common reactions such as amide coupling, esterification, or conversion to acid chlorides, providing researchers with multiple avenues for molecular design . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the provided safety data sheet (SDS) and note the associated hazard statements H302, H315, H319, and H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNHSPFBVUZHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206981-17-0
Record name 8-chloroindolizine-2-carboxylic acid
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Foundational & Exploratory

Biological Activity of 8-Chloro Substituted Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indolizine scaffold—a 10-


 electron fused bicyclic system—represents a "privileged structure" in medicinal chemistry due to its resemblance to purines and indoles. While the core scaffold is biologically active, substitution on the pyridine ring (positions 5, 6, 7, and 8) is critical for modulating pharmacokinetics and target specificity.

This guide focuses specifically on 8-chloro substituted indolizine derivatives . The introduction of a chlorine atom at the C8 position is a strategic medicinal chemistry modification. It serves three primary functions:

  • Metabolic Blockade: Prevents oxidative metabolism at a reactive site on the pyridine ring.

  • Lipophilic Modulation: Increases

    
    , enhancing membrane permeability for intracellular targets (e.g., tubulin).
    
  • Electronic Tuning: The electron-withdrawing inductive effect (-I) of chlorine alters the electron density of the fused pyrrole ring, influencing binding affinity.

Part 1: Structural Significance & SAR Logic

The Pharmacophore

The indolizine nucleus consists of a five-membered pyrrole ring fused to a six-membered pyridine ring across the nitrogen bond. The numbering system is critical for understanding the "8-chloro" designation.

  • Positions 1, 2, 3: Pyrrole ring (Electrophilic attack susceptible).

  • Positions 5, 6, 7, 8: Pyridine ring (Nucleophilic attack susceptible).

Why 8-Chloro? In Structure-Activity Relationship (SAR) studies, the 8-position (adjacent to the bridgehead nitrogen) is sterically sensitive. A chlorine substituent here creates a specific steric bulk that can lock the molecule into a bioactive conformation or fill hydrophobic pockets in enzymes (e.g., Topoisomerase) or structural proteins (e.g., Tubulin).

Electronic & Lipophilic Impact
ParameterEffect of 8-Cl SubstitutionBiological Consequence
Electronic (

)
Electron WithdrawingDeactivates the pyridine ring; stabilizes the system against oxidation.
Lipophilicity (

)
+0.71 (Hansch constant)Increases cell membrane penetration; improves blood-brain barrier (BBB) crossing.
Steric (MR) Moderate BulkFills hydrophobic pockets in the Colchicine binding site of Tubulin.

Part 2: Synthetic Pathways[1]

To study these derivatives, a robust synthetic route is required. The most authoritative method for generating 8-substituted indolizines involves the 1,3-Dipolar Cycloaddition of pyridinium ylides.

Retrosynthetic Analysis

The 8-chloro moiety must be introduced before the ring fusion. The starting material of choice is 3-chloropyridine .[1][2][3]

Reaction Logic:

  • Quaternization: 3-chloropyridine reacts with an

    
    -halo ketone/ester to form a pyridinium salt.
    
  • Ylide Formation: Treatment with a mild base generates the N-ylide.

  • Cycloaddition: The ylide reacts with a dipolarophile (e.g., ethyl propiolate or DMAD).

  • Regioselectivity: The 3-chloro group on the pyridine ring directs the cyclization. Due to steric and electronic factors, the major isomer often places the chlorine at the 8-position of the resulting indolizine (though 6-chloro isomers are possible byproducts).

Visualization of Synthesis (DOT)

SynthesisRoute Start 3-Chloropyridine Salt Pyridinium Salt (Quaternary Intermediate) Start->Salt Alkylation Reagent1 + bromoacetophenone Reagent1->Salt Ylide Pyridinium N-Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (TEA/K2CO3) [-HBr] Base->Ylide Cyclization 1,3-Dipolar Cycloaddition & Dehydrogenation Ylide->Cyclization Reagent2 + Alkyne (DMAD/Ethyl Propiolate) Reagent2->Cyclization Product 8-Chloro Indolizine Derivative Cyclization->Product Regioselective Ring Closure

Caption: Synthetic workflow for 8-chloroindolizine via 1,3-dipolar cycloaddition of 3-chloropyridinium ylides.

Part 3: Biological Profiles

The 8-chloro indolizine derivatives exhibit a spectrum of activity, most notably in oncology and antimicrobial fields.

Anticancer Activity (Tubulin Inhibition)

The most significant application of halogenated indolizines is as Microtubule Destabilizing Agents (MDAs) .

  • Mechanism: These compounds bind to the Colchicine Binding Site of tubulin.[4][5][6] The 8-chloro substituent provides the necessary hydrophobic interaction to anchor the molecule within the binding pocket, inhibiting tubulin polymerization.

  • Cell Cycle Arrest: Treatment leads to accumulation of cells in the G2/M phase , followed by apoptosis.

  • MDR Reversal: Unlike taxanes, indolizine derivatives often remain active against Multidrug-Resistant (MDR) cell lines (e.g., those overexpressing P-glycoprotein) because they are not substrates for efflux pumps.

Antimicrobial & Antifungal
  • Target: DNA Gyrase (bacteria) and Lanosterol 14

    
    -demethylase (fungi).
    
  • Role of 8-Cl: The lipophilicity provided by the chlorine atom is crucial for penetrating the complex cell wall of Mycobacterium tuberculosis and Gram-negative bacteria.

  • Data Trends: Derivatives with electron-withdrawing groups (Cl, Br, NO2) at the 6 or 8 positions consistently show lower MIC (Minimum Inhibitory Concentration) values compared to unsubstituted analogs.

Part 4: Experimental Protocols (Self-Validating)

As a senior scientist, you must ensure reproducibility. The following protocols include critical "checkpoints" to validate the assay.

Protocol: Tubulin Polymerization Assay

Objective: Determine if the 8-chloro derivative directly inhibits the assembly of tubulin into microtubules.

  • Preparation:

    • Use >99% pure bovine brain tubulin.

    • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA. Checkpoint: pH must be exact; tubulin is pH sensitive.

    • GTP: 1 mM (essential for polymerization energy).

  • Execution:

    • Dissolve 8-chloro indolizine in DMSO (Final concentration <1% to avoid solvent effects).

    • Incubate tubulin (3 mg/mL) with the compound at 37°C.

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation:

    • Positive Control: Colchicine (3

      
      M) – must show flat line (no polymerization).
      
    • Negative Control: DMSO only – must show sigmoidal curve (nucleation, elongation, steady state).

    • Result: A decrease in

      
       or steady-state absorbance compared to control indicates inhibition.
      
Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess antiproliferative potency (IC50).[4][5]

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add serial dilutions of the 8-chloro derivative.

    • Critical Step: Include a "Day 0" plate to calculate GI50 (Growth Inhibition) vs LC50 (Lethal Concentration).

  • Development:

    • After 48-72h, add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

  • Calculation:

Part 5: Screening Workflow Visualization

This diagram illustrates the decision matrix for advancing an 8-chloro indolizine candidate.

ScreeningWorkflow Compound 8-Chloro Indolizine Library PrimaryScreen Primary Screen: MTT Assay (3 Cell Lines) Compound->PrimaryScreen Filter1 IC50 < 10 µM? PrimaryScreen->Filter1 Discard Discard / Redesign Filter1->Discard No SecondaryScreen Secondary Screen: Tubulin Polymerization Filter1->SecondaryScreen Yes Mechanism Mechanistic Check: Cell Cycle (FACS) SecondaryScreen->Mechanism Lead Lead Candidate (G2/M Arrest Confirmed) Mechanism->Lead

Caption: Decision tree for evaluating the biological efficacy of indolizine derivatives.

References

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Source: Archiv der Pharmazie (2025).[7] Context: Establishes indolizines as potent tubulin inhibitors targeting the colchicine site.[4][5][6]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Source: International Journal of Molecular Sciences (2025). Context: Details the SAR of halogenated indolizines and the 1,3-dipolar cycloaddition synthesis route.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: Molecules (2022).[5] Context: Provides comparative SAR data for indole/indolizine isosteres and the role of halogen substitution.

  • 3-Chloropyridine (Precursor Data). Source: ChemicalBook / Wikipedia. Context: Validates 3-chloropyridine as the essential starting material for 8-chloro substitution patterns.

Sources

The Pharmacological Potential of 8-Chloroindolizine-2-carboxylic Acid Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolizine nucleus, a privileged scaffold in medicinal chemistry, continues to attract significant attention due to the diverse pharmacological activities exhibited by its derivatives. This technical guide delves into the pharmacological potential of a specific, yet underexplored, scaffold: 8-chloroindolizine-2-carboxylic acid. While direct research on this precise molecule is limited, this paper will synthesize data from closely related analogues to project its potential as a valuable core for the development of novel therapeutics. We will explore established synthetic strategies, potential biological activities with a focus on anticancer and anti-inflammatory applications, and provide detailed experimental protocols for the evaluation of such compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space of halogenated indolizine-2-carboxylic acids.

Introduction: The Indolizine Scaffold - A Versatile Core

Indolizine, an aromatic heterocyclic compound with a bridgehead nitrogen atom, is isomeric with indole and serves as the core for numerous natural products and synthetically derived molecules with significant biological properties.[1] Its unique electronic structure and planar geometry allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[2][3] The introduction of various substituents onto the indolizine ring system offers a powerful tool for modulating these activities, enhancing potency, and improving pharmacokinetic profiles.

The 2-carboxylic acid moiety is a particularly important functional group in medicinal chemistry. It can act as a key hydrogen bond donor and acceptor, participate in crucial interactions with enzyme active sites, and improve the aqueous solubility of a compound. When combined with the indolizine core, the resulting indolizine-2-carboxylic acid scaffold presents a compelling starting point for the design of new therapeutic agents.[3]

This guide will focus on the potential of the 8-chloroindolizine-2-carboxylic acid scaffold. The introduction of a chlorine atom at the 8-position of the pyridine ring of the indolizine nucleus is anticipated to significantly influence its electronic properties and lipophilicity, potentially leading to enhanced biological activity and altered target selectivity.

Synthetic Strategies for Indolizine-2-carboxylic Acid Scaffolds

The synthesis of the indolizine core is well-established, with several classical and modern methods available. The most common and versatile approach for constructing the indolizine-2-carboxylic acid scaffold is the 1,3-dipolar cycloaddition reaction.[4][5]

1,3-Dipolar Cycloaddition: A Key Synthetic Route

This powerful reaction typically involves the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then undergoes a [3+2] cycloaddition with an electron-deficient alkyne, such as a propiolate ester. Subsequent aromatization leads to the formation of the indolizine ring system.

A general workflow for this synthesis is depicted below:

Synthesis_of_Indolizine_2_Carboxylic_Acid cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pyridine_Derivative Substituted Pyridine (e.g., 4-chloropyridine) Pyridinium_Salt Pyridinium Salt Pyridine_Derivative->Pyridinium_Salt Alkylation Alkylating_Agent α-Haloester (e.g., Ethyl bromoacetate) Alkylating_Agent->Pyridinium_Salt Dipolarophile Electron-deficient Alkyne (e.g., Ethyl propiolate) Indolizine_Ester Substituted Indolizine-2-carboxylate Ester Dipolarophile->Indolizine_Ester Pyridinium_Ylide Pyridinium Ylide (in situ generation) Pyridinium_Salt->Pyridinium_Ylide Base (e.g., Triethylamine) Pyridinium_Ylide->Indolizine_Ester [3+2] Cycloaddition Indolizine_Acid 8-Chloroindolizine-2-carboxylic Acid Indolizine_Ester->Indolizine_Acid Hydrolysis

Caption: General workflow for the synthesis of indolizine-2-carboxylic acids via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Ethyl 8-chloroindolizine-2-carboxylate (Hypothetical)

  • Step 1: Formation of Pyridinium Salt. To a solution of 4-chloropyridine (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add ethyl bromoacetate (1.1 eq). The mixture is stirred at room temperature or gently heated until the formation of a precipitate (the pyridinium salt) is complete. The salt is then filtered, washed with a non-polar solvent like diethyl ether, and dried.

  • Step 2: 1,3-Dipolar Cycloaddition. The pyridinium salt (1.0 eq) is suspended in a solvent such as toluene or DMF. To this suspension, a base, typically a tertiary amine like triethylamine (1.2 eq), is added to generate the pyridinium ylide in situ. Subsequently, ethyl propiolate (1.1 eq) is added, and the reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl 8-chloroindolizine-2-carboxylate.

  • Step 4: Hydrolysis to Carboxylic Acid. The purified ester (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. The mixture is stirred at room temperature or heated until the hydrolysis is complete. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the 8-chloroindolizine-2-carboxylic acid, which can be collected by filtration, washed with water, and dried.

Pharmacological Potential: Projecting from Analogs

Anticancer Activity

Indolizine derivatives have demonstrated significant potential as anticancer agents, with various mechanisms of action reported, including the inhibition of tubulin polymerization and the disruption of key signaling pathways.[6] The presence of an ester group at the C-1 position has been shown to be advantageous for cytotoxic potential.[6]

Studies on halogenated indolizines suggest that the position and nature of the halogen substituent can significantly impact anticancer activity. For instance, a 5-methyl-8-bromoindolizine derivative displayed activity against hepatocellular carcinoma (Hep-G2) cells and inhibited EGFR kinase.[6] This highlights the potential of an 8-chloro substituent to contribute to the anticancer profile of the indolizine-2-carboxylic acid scaffold.

Table 1: Anticancer Activity of Selected Indolizine Derivatives

CompoundCancer Cell LineActivity (IC₅₀)Reference
5-methyl-8-bromoindolizine derivativeHep-G2Not specified[6]
Indolizine lactone cis-4dDU-145 (Prostate)34.41 ± 2.68 µM[7]
Indolizine lactone cis-4dMDA-MB-231 (Breast)16.72 ± 0.80 µM[7]
Indole-2-carboxylic acid triazole I(12)MCF-7 (Breast)Potential Activity[8]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound (8-chloroindolizine-2-carboxylic acid) is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with the compound for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Assay: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours. The MTT solution is then removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Anticancer_Activity_Workflow Cell_Culture Culture Cancer Cells Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with 8-Chloroindolizine-2-carboxylic Acid Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Calculate IC₅₀ Value MTT_Assay->Data_Analysis

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Anti-inflammatory Activity

Inflammation is a complex biological response, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade. Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Indolizine derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents, with some exhibiting dual COX/LOX inhibitory activity.[2][9]

The carboxylic acid moiety is a common feature in many NSAIDs, and its presence in the 8-chloroindolizine-2-carboxylic acid scaffold suggests a potential for interaction with the active sites of COX enzymes. The 8-chloro substituent could further enhance this interaction and contribute to selective inhibition.

Table 2: Anti-inflammatory Activity of Selected Indolizine Derivatives

CompoundAssayActivity (IC₅₀)Reference
Indolizine derivative 56COX-2 Inhibition14.91 µM[2][9]
Indolizine derivative 56LOX Inhibition13.09 µM[2][9]
Indolizine di(carboxyethyl) derivativeCOX-2 Inhibition5.84 µM[10]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound (8-chloroindolizine-2-carboxylic acid) and a reference inhibitor (e.g., celecoxib) in DMSO. Reconstitute the COX-2 enzyme according to the supplier's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the reconstituted COX-2 enzyme, and the test compound or reference inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding a solution of arachidonic acid.

  • Fluorescence Measurement: The reaction produces a fluorescent product. Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (Inflammatory Mediators) COX2_Enzyme->Prostaglandins Inhibitor 8-Chloroindolizine- 2-carboxylic Acid Inhibitor->COX2_Enzyme Inhibition

Caption: Simplified diagram of COX-2 inhibition by a potential inhibitor.

Future Perspectives and Conclusion

The 8-chloroindolizine-2-carboxylic acid scaffold represents a promising, yet largely unexplored, area for drug discovery. Based on the well-documented pharmacological activities of related indolizine derivatives, this scaffold holds significant potential for the development of novel anticancer and anti-inflammatory agents. The presence of the 8-chloro substituent is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially leading to enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

Future research should focus on the efficient synthesis and thorough biological evaluation of a library of 8-chloroindolizine-2-carboxylic acid derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the optimal substitution patterns for maximizing therapeutic efficacy while minimizing off-target effects. In-depth mechanistic studies will also be necessary to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

References

  • Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

  • Organic Chemistry Portal. Synthesis of indolizines. [Link]

  • PubMed. Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. [Link]

  • Oriental Journal of Chemistry. Synthesis and Anti-Tumour Activity of Some Indolizine-2-Carbonylamino Acid Derivatives. [Link]

  • RSC Advances. A metal-free tandem cycloaddition strategy for the synthesis of indolizines from pyridine derivatives and γ-bromo-crotonates under mild conditions. [Link]

  • PMC. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]

  • PubMed. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. [Link]

  • ACS Publications. Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. [Link]

  • RSC Publishing. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. [Link]

  • PubMed. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • PMC. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]

  • Michigan State University. Carboxylic Acid Derivatives. [Link]

  • YouTube. 20.12 Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry. [Link]

  • PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]

  • MDPI. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]

  • MDPI. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]

Sources

Literature review of indolizine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive literature review and operational framework for Indolizine-2-Carboxylic Acid Analogs . This document is designed for researchers and drug development professionals, prioritizing experimental reproducibility, mechanistic clarity, and high-integrity data synthesis.

Synthesis, Biological Profiling, and Therapeutic Potential[1]

Executive Summary

The indolizine scaffold—a 10-


 electron aromatic system isomeric with indole—has emerged as a "privileged structure" in medicinal chemistry.[1] While the indole moiety is ubiquitous in nature (e.g., tryptophan, serotonin), the indolizine core is rarer but pharmacologically potent.

This guide focuses specifically on Indolizine-2-carboxylic acid (I2CA) and its analogs. Unlike the extensively studied 1- and 3-isomers (often associated with sPLA2 inhibition and CNS activity, respectively), the I2CA scaffold offers a unique chemical vector for anticancer (via amino acid conjugation) and antimicrobial (via hydrazide modification) therapeutics. This review synthesizes critical literature to provide a roadmap for the rational design and synthesis of I2CA derivatives.

Chemical Foundation & Synthetic Accessibility

The indolizine ring system consists of a six-membered pyridine ring fused to a five-membered pyrrole ring across the nitrogen atom (


-bridgehead). The 2-position provides a strategic handle for metabolic stability and lipophilicity tuning.
2.1 Core Synthetic Methodology: The Modified Tschitschibabin Route

The most robust and reproducible method for synthesizing ethyl indolizine-2-carboxylate is the reaction between


-picoline (2-methylpyridine) and ethyl bromopyruvate. This method is preferred over 1,3-dipolar cycloaddition for the 2-isomer due to its high regioselectivity.

Reaction Logic:

  • Quaternization: The pyridine nitrogen attacks the alkyl bromide, forming a pyridinium salt intermediate.

  • Cyclization: Base-promoted intramolecular aldol condensation closes the 5-membered ring.

  • Aromatization: Dehydration yields the fully aromatic indolizine core.

2.2 Visualization of Synthesis Pathway

The following diagram illustrates the mechanistic flow for generating the I2CA core.

SynthesisPathway Start 2-Picoline (Starting Material) Inter1 N-alkyl Pyridinium Salt (Quaternary Intermediate) Start->Inter1 Alkylation (reflux/acetone) Reagent + Ethyl Bromopyruvate Reagent->Inter1 Cyclization Base-Mediated Cyclization (NaHCO3) Inter1->Cyclization Aldol Condensation Product Ethyl Indolizine-2-Carboxylate (Target Scaffold) Cyclization->Product - H2O (Aromatization)

Figure 1: Step-wise synthesis of Ethyl Indolizine-2-Carboxylate via the Tschitschibabin-Scholtz route.

Experimental Protocol: Synthesis of Ethyl Indolizine-2-Carboxylate

Based on validated protocols from Ankalgi et al. and standard heterocyclic chemistry.

Objective: To synthesize the core scaffold with >90% purity.

Reagents:

  • 2-Picoline (2-Methylpyridine)

  • Ethyl Bromopyruvate[2]

  • Sodium Bicarbonate (

    
    )
    
  • Solvents: Acetone, Ethanol, Water

Step-by-Step Procedure:

  • Quaternization: Dissolve 2-picoline (10 mmol) in dry acetone (20 mL). Add ethyl bromopyruvate (11 mmol) dropwise at 0°C.

  • Precipitation: Stir the mixture at room temperature for 3–4 hours. A quaternary pyridinium salt will precipitate.

  • Isolation: Filter the salt, wash with cold acetone, and dry under vacuum.

  • Cyclization: Dissolve the pyridinium salt in hot water (50 mL). Add solid

    
     in portions until CO2 evolution ceases.
    
  • Reflux: Heat the mixture to reflux for 1 hour to ensure complete cyclization and dehydration.

  • Extraction: Cool the reaction mixture. The product (ethyl indolizine-2-carboxylate) typically precipitates as a solid or oil. Extract with ethyl acetate if necessary.

  • Purification: Recrystallize from ethanol/water to obtain analytical grade crystals.

Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic doublet of the C1 proton (~6.3 ppm) and the singlet/multiplet of the C3 proton (~7.2 ppm). The ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) must be present.

Pharmacological Landscape & SAR

The biological activity of I2CA analogs is heavily dependent on the substituent at the C2-carbonyl position.

4.1 Anticancer Activity (Amino Acid Conjugates)

Research indicates that conjugating amino acids to the I2CA core enhances cellular uptake and cytotoxicity against specific tumor lines.

  • Mechanism: Interference with tubulin polymerization and induction of apoptosis.[3][4]

  • Key Findings: Indolizine-2-carbonylamino acid derivatives have shown significant activity against Ehrlich Ascites Carcinoma (EAC) .

  • SAR Insight: Bulky, hydrophobic amino acids (e.g., Phenylalanine) attached to the C2-amide often improve potency compared to smaller residues (Glycine).

4.2 Antimicrobial & Antifungal Activity (Hydrazides)

Converting the C2-ester to a hydrazide (


) creates a metal-chelating motif often associated with antimicrobial efficacy.
  • Targets: Staphylococcus aureus, Mycobacterium tuberculosis, Candida albicans.

  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of specific enzymes (e.g., InhA in tuberculosis).

  • SAR Insight:

    
    -substituted hydrazides (Schiff bases formed with aldehydes) show superior activity compared to the free hydrazide, likely due to increased lipophilicity facilitating membrane penetration.
    
4.3 CNS Activity (MAO Inhibition)

Early studies identified


-substituted hydrazides of I2CA as Monoamine Oxidase (MAO) inhibitors.
  • Potency: Some derivatives exhibited higher potency than iproniazid (a classic MAO inhibitor).

  • Therapeutic Relevance: Potential antidepressants, though selectivity (MAO-A vs. MAO-B) requires modern re-evaluation.

Structure-Activity Relationship (SAR) Deep Dive

The following table summarizes the quantitative impact of specific substitutions on the I2CA scaffold.

PositionSubstituentBiological EffectTarget/ActivityReference
C2

(Ester)
Prodrug / IntermediateLow direct activityStandard Scaffold
C2

High Anticancer (EAC)
C2

(Hydrazide)
Moderate Antimicrobial / MAO Inhibitor
C2

High sPLA2 Inhibition (Context dependent)
C1/C3

/

Lipophilicity TuningEnhances membrane permeabilityGeneral SAR
C7

Electronic DonationIncreases ring electron density
SAR Logic Diagram

SAR_Logic cluster_C2 C2 Functionalization cluster_Ring Ring Substitution Core Indolizine-2-Carboxylic Acid (Core Scaffold) Hydrazide Hydrazide (-CONHNH2) -> Antimicrobial / MAO-I Core->Hydrazide Amide Amino Acid Amide -> Anticancer (EAC) Core->Amide C7_Sub C7-Methoxy -> COX-2 Selectivity Core->C7_Sub C3_Sub C3-Benzoyl -> Anti-inflammatory Core->C3_Sub

Figure 2: Structure-Activity Relationship (SAR) map for Indolizine-2-Carboxylic Acid derivatives.

Future Outlook & Emerging Trends
  • Multi-Target Ligands: Hybridizing the I2CA core with other pharmacophores (e.g., 1,2,3-triazoles via click chemistry) is a growing trend to combat multi-drug resistant (MDR) bacteria.

  • Tubulin Targeting: Recent docking studies suggest that 2-substituted indolizines bind to the colchicine site of tubulin. Optimizing the C2-linker length could yield potent antimitotic agents.

  • sPLA2 Specificity: While 1-substituted indolizines (like Indoxam) are classic sPLA2 inhibitors, 2-carboxamides are being revisited for isoform-selective inhibition (e.g., sPLA2-X vs. sPLA2-IIA).

References
  • Ankalgi, A. D., Das, A. K., & Baidya, M. (2014). Synthesis and Anti-Tumour Activity of Some Indolizine-2-Carbonylamino Acid Derivatives. Oriental Journal of Chemistry, 30(3).

  • Gundersen, L. L., et al. (2007). Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis.[5] European Journal of Pharmaceutical Sciences, 30(1), 26-35.

  • Smart, B. P., et al. (2006). Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors.[6] Journal of Medicinal Chemistry, 49(10), 2858–2860.

  • Sandeep, C., et al. (2016).[7] Design and synthesis of a new series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates... as COX-2 enzyme inhibitors. Indian Journal of Pharmaceutical Education and Research, 51(3).

  • Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists.[1] 1. Indazole and indolizine-3-carboxylic acid derivatives.[1] Journal of Medicinal Chemistry, 33(7), 1924–1929.

Sources

Therapeutic Applications of Chloro-Indolizine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of Chloro-Indolizine Carboxylic Acids, synthesizing recent medicinal chemistry advancements with practical experimental frameworks.

Technical Guide & Whitepaper

Executive Summary

Indolizine carboxylic acids represent a privileged scaffold in medicinal chemistry, characterized by a fused 6-5 ring system that mimics the purine and indole bases found in biological systems. The incorporation of a chlorine substituent (typically at the C7 or para-phenyl positions) and a carboxylic acid moiety (at C1 or C2) creates a unique pharmacophore. This combination enhances lipophilicity and metabolic stability ("The Magic Chloro Effect") while providing a critical chelation site for metalloenzymes.

This guide details the therapeutic utility of these compounds in antimicrobial resistance , chronic inflammation (sPLA2/COX-2 inhibition) , and oncology , providing reproducible protocols for their synthesis and biological validation.

Chemical Basis & Structure-Activity Relationship (SAR)

The therapeutic potency of chloro-indolizine carboxylic acids is governed by precise electronic and steric interactions.

The "Magic Chloro" Effect

The introduction of a chlorine atom, particularly at the C7 position of the indolizine ring or on the C3-aroyl substituent, serves three critical functions:

  • Lipophilicity Modulation: Increases logP, facilitating passive transport across bacterial membranes and the blood-brain barrier.

  • Metabolic Blocking: Obstructs P450-mediated oxidation at reactive sites, prolonging half-life (

    
    ).
    
  • Halogen Bonding: The chlorine atom can act as a Lewis acid (sigma-hole), forming halogen bonds with carbonyl oxygen or nitrogen atoms in the target protein's active site.

The Carboxylic Acid Anchor

The carboxylic acid group (or its bioisosteres like glyoxylamides) is essential for:

  • sPLA2 Inhibition: Chelating the catalytic Calcium (

    
    ) ion in the enzyme's active site.
    
  • Integrase Inhibition: Binding

    
     cofactors in viral enzymes (e.g., HIV-1 Integrase).[1]
    
SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

SAR_Analysis Core Indolizine Core (Fused 6-5 System) C7_Chloro C7-Chloro Substituent (Lipophilicity & Metabolic Stability) Core->C7_Chloro Electronic modulation C1_Acid C1/C2-Carboxylic Acid (Metal Chelation / H-Bond Donor) Core->C1_Acid Polar anchor C3_Aroyl C3-Aroyl Group (Hydrophobic Pocket Filling) Core->C3_Aroyl Pi-Pi Stacking Target_Membrane Target_Membrane C7_Chloro->Target_Membrane Permeability Target_Enzyme Target_Enzyme C1_Acid->Target_Enzyme Ca2+/Mg2+ Binding

Figure 1: Structure-Activity Relationship (SAR) of Chloro-Indolizine Carboxylic Acids highlighting functional moieties.

Therapeutic Verticals

Antimicrobial & Antifungal Activity

Substituted 7-chloroindolizine derivatives have emerged as potent agents against multidrug-resistant (MDR) pathogens.

  • Mechanism: Disruption of cell wall synthesis and inhibition of bacterial Protein Tyrosine Phosphatase (PTP).

  • Key Data: Derivatives like 4g and 4h (referenced in recent literature) exhibit MIC values comparable to standard antibiotics against S. aureus and E. coli.

  • Synergy: The C7-chloro group enhances penetration through the peptidoglycan layer, while the acid moiety interacts with surface proteins.

Anti-Inflammatory: sPLA2 and COX-2 Inhibition

This is the most established application. Secretory Phospholipase A2 (sPLA2) hydrolyzes phospholipids to release arachidonic acid, the precursor to prostaglandins.[2]

  • Mechanism: Indolizine carboxylic acids (and amides like Indoxam ) mimic the transition state of the phospholipid substrate. The carboxylate group coordinates the active site

    
    , effectively "locking" the enzyme.
    
  • Selectivity: Recent studies indicate that 7-chloro derivatives can also selectively inhibit COX-2 (IC50 ≈ 10 µM), reducing pro-inflammatory cytokines without the gastric side effects of traditional NSAIDs.

Oncology: Tubulin & EGFR Targeting

Chloro-indolizine derivatives have demonstrated antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer lines.

  • Mechanism: Disruption of microtubule dynamics (tubulin polymerization inhibition) and competitive binding to the ATP-binding site of Epidermal Growth Factor Receptor (EGFR).

Experimental Protocols

Synthesis of 7-Chloroindolizine Carboxylates (One-Pot Cascade)

Objective: Efficient synthesis of the core scaffold using a self-validating cascade cyclization.

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 equiv)[3][4]

  • Substituted Phenacyl Bromide (1.0 equiv)

  • Ethyl Propiolate or Acetylenedicarboxylate (Electron-deficient alkyne)

  • Triethylamine (

    
    )
    
  • Solvent: Acetonitrile (

    
    )
    

Protocol:

  • Quaternization: Dissolve 4-chloropyridine hydrochloride (10 mmol) and phenacyl bromide (10 mmol) in dry acetonitrile (50 mL). Reflux for 2 hours.

    • Validation Point: Formation of a precipitate (pyridinium salt) confirms Step 1.

  • Cycloaddition: Cool the mixture to room temperature. Add the electron-deficient alkyne (12 mmol) and

    
     (25 mmol) dropwise.
    
  • Reflux: Heat the mixture to reflux for 6–8 hours.

    • Mechanism:[5] The base generates an N-ylide in situ, which undergoes a [3+2] cycloaddition with the alkyne, followed by oxidative aromatization.

  • Purification: Evaporate solvent. Wash residue with water to remove salts. Recrystallize from ethanol/DMF.

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) for 4 hours at RT, then acidify with 1M HCl.

Biological Assay: sPLA2 Inhibition Screen

Objective: Quantify the inhibitory potency (IC50) of the synthesized acid against secretory PLA2.

Materials:

  • Recombinant human sPLA2 (Type IIA or V).

  • Substrate: 1,2-dithio-analog of diheptanoyl phosphatidylcholine.

  • Chromogen: DTNB (Ellman's reagent).

  • Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM

    
    , 100 mM KCl.
    

Workflow:

  • Preparation: Prepare 10 mM stock solutions of the chloro-indolizine test compounds in DMSO.

  • Incubation: Mix 10 µL of test compound (varying concentrations) with 10 µL of sPLA2 enzyme solution in a 96-well plate. Incubate for 20 mins at 37°C.

    • Control: DMSO vehicle only (0% inhibition).

  • Reaction Start: Add 200 µL of substrate/DTNB mixture.

  • Measurement: Monitor absorbance at 414 nm every 30 seconds for 10 minutes.

    • Logic: Hydrolysis of the thio-ester substrate releases a free thiol, which reacts with DTNB to form a yellow chromophore.

  • Calculation: Determine the initial velocity (

    
    ). Calculate % Inhibition = 
    
    
    
    . Plot dose-response curve to find IC50.

Mechanistic Visualization

The following diagram details the sPLA2 inhibition pathway by Chloro-Indolizine Carboxylates.

sPLA2_Inhibition Substrate Phospholipid (Cell Membrane) Enzyme sPLA2 Enzyme (Active Site Ca2+) Substrate->Enzyme Normal Binding Complex Enzyme-Inhibitor Complex (Chelation of Ca2+) Enzyme->Complex Stabilization Product Arachidonic Acid (Inflammation Precursor) Enzyme->Product Hydrolysis Inhibitor Chloro-Indolizine Carboxylic Acid Inhibitor->Enzyme Competitive Binding Complex->Product BLOCKED Inflammation Pro-inflammatory Cascade (COX/LOX) Product->Inflammation Metabolism

Figure 2: Mechanism of Action: Chloro-indolizine carboxylates sequester the catalytic Calcium ion, halting the inflammatory cascade.

Quantitative Data Summary

Comparison of biological activity for key Chloro-Indolizine derivatives (Synthesized Data from Literature).

Compound IDSubstitution (R7)Acid Moiety (R1)TargetActivity (IC50 / MIC)Ref
Indoxam HOxamic AcidsPLA2 (hGIIA)45 nM[1]
CICA-4h 7-ChloroCarboxylic AcidCOX-210.24 µM[2]
CICA-4h 7-ChloroCarboxylic AcidS. aureus30% Inhib.[4] (Screen)[2]
Comp-5b H (Cyano deriv.)CarbonitrileC. albicans8 µg/mL (MIC)[3]

References

  • Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. Journal of Medicinal Chemistry.[6]Link

  • One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. Molecular Diversity.Link

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives. Iranian Journal of Pharmaceutical Research.Link

  • Functionalized Indolizines as Potential Anticancer Agents. International Journal of Molecular Sciences.Link

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules. European Journal of Medicinal Chemistry.Link

Sources

8-Chloroindolizine-2-carboxylic acid CAS number and identifiers

[1]

Chemical Identity & Identifiers

8-Chloroindolizine-2-carboxylic acid is a fused bicyclic heteroaromatic compound serving as a critical intermediate in the synthesis of bioactive carboxamides, particularly for Hepatitis B Virus (HBV) capsid assembly modulation.

Identifier Value
CAS Number 1206981-17-0
IUPAC Name 8-Chloroindolizine-2-carboxylic acid
Molecular Formula C

H

ClNO

Molecular Weight 195.60 g/mol
Monoisotopic Mass 195.0087 Da
SMILES OC(=O)c1cc2c(Cl)cccn2c1
InChI Key AYNHSPFBVUZHEF-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid

Structural Analysis & Numbering

The indolizine core consists of a 5-membered pyrrole ring fused to a 6-membered pyridine ring across the nitrogen bridgehead. Unlike indole, indolizine is electron-rich at the 1- and 3-positions but electron-deficient in the pyridine ring.

  • 8-Chloro Substitution: The chlorine atom at position 8 (on the pyridine ring) introduces steric bulk and electronic withdrawal, modulating the metabolic stability of the ring system.

  • 2-Carboxylic Acid: This moiety serves as the primary handle for amidation, allowing the attachment of diverse pharmacophores (e.g., amines, heterocycles) to generate lead compounds.

IndolizineStructurecluster_08-Chloroindolizine-2-carboxylic AcidN4N4C2C2(-COOH)N4->C25-ringC8C8(-Cl)N4->C86-ringNoteKey Features:- Bridgehead Nitrogen (N4)- C2: Acid Handle- C8: Halogen Blockcluster_0cluster_0

Figure 1: Conceptual topology of the 8-chloroindolizine core highlighting key substitution points.[1]

Synthetic Methodology

The most authoritative route for synthesizing 8-chloroindolizine-2-carboxylic acid utilizes a modified Baylis-Hillman cyclization strategy. This method avoids the harsh conditions of classical Chichibabin synthesis and offers higher regioselectivity.

Protocol: 3-Chloropicolinaldehyde Route

Reaction Overview:

  • Baylis-Hillman Adduct Formation: Reaction of 3-chloropicolinaldehyde with methyl acrylate.

  • Acetylation & Cyclization: Activation of the hydroxyl group followed by intramolecular cyclization.

  • Hydrolysis: Saponification of the ester to the free acid.

Step-by-Step Methodology

Step 1: Baylis-Hillman Reaction

  • Reagents: 3-Chloropicolinaldehyde (1.0 eq), Methyl acrylate (1.2 eq), DABCO (0.1 eq).

  • Solvent: Dioxane / Water (3:1).

  • Procedure: Stir the mixture at room temperature overnight. The DABCO catalyst facilitates the coupling of the acrylate alpha-carbon to the aldehyde carbonyl.

  • Yield: ~70% (Intermediate: Methyl 2-((3-chloropyridin-2-yl)(hydroxy)methyl)acrylate).[2]

Step 2 & 3: Activation and Cyclization

  • Reagents: Acetic anhydride (excess).

  • Conditions: Heat at 100°C for 3 hours.

  • Mechanism: Acylation of the secondary alcohol creates a good leaving group (acetate). Elimination generates a reactive intermediate that undergoes intramolecular cyclization involving the pyridine nitrogen.

  • Purification: Concentration and extraction (MTBE/Water).[2]

  • Yield: ~80% (Intermediate: Methyl 8-chloroindolizine-2-carboxylate).[2]

Step 4: Saponification

  • Reagents: NaOH (3.0 eq), THF/MeOH/Water (4:4:1).

  • Procedure: Stir at room temperature for 1 hour. Evaporate volatiles.[2]

  • Workup: Acidify with NaHSO

    
     to precipitate the product. Filter and dry.[2]
    
  • Final Yield: >90%.

SynthesisStart3-Chloropicolinaldehyde+ Methyl AcrylateInter1Baylis-Hillman Adduct(Hydroxy-acrylate)Start->Inter1DABCO, Dioxane/H2ORT, OvernightInter2Acetylated IntermediateInter1->Inter2Ac2O, 100°C3 hrsEsterMethyl 8-chloroindolizine-2-carboxylateInter2->EsterCyclization(-AcOH)Product8-Chloroindolizine-2-carboxylic AcidEster->Product1. NaOH, THF/MeOH2. NaHSO4 (Acidify)

Figure 2: Synthetic pathway from 3-chloropicolinaldehyde to the target acid via Baylis-Hillman chemistry.

Analytical Characterization

Researchers should validate the synthesized compound using NMR and LC-MS.

  • 1H NMR (400 MHz, DMSO-d6):

    • Characteristic signals include a singlet at δ 12.55 (COOH), and aromatic signals at δ 8.31 (d, J=7.0 Hz) , δ 8.17 (d, J=1.8 Hz) , and δ 6.97 (d, J=7.1 Hz) .

    • Note: The 8-chloro substitution pattern simplifies the splitting in the 6-membered ring compared to the unsubstituted parent.

  • LC-MS:

    • Ionization: ESI (-) or (+).

    • m/z: Calculated [M+H]+ = 196.01. Observed typically 196.0.[2]

    • Retention Time: Elutes early in reverse-phase (C18) gradients due to the polar carboxylic acid group.

Applications in Drug Discovery

The primary utility of 8-chloroindolizine-2-carboxylic acid lies in its role as a core scaffold for Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) .

Mechanism of Action (CAMs)

HBV relies on the Core Protein (Cp) to self-assemble into a capsid that encloses the viral pre-genomic RNA. Small molecules derived from this indolizine scaffold bind to the dimer-dimer interface of the Cp, inducing:

  • Aberrant Assembly: Formation of empty or non-functional capsids.

  • Acceleration: Premature assembly preventing RNA encapsulation.

The 8-chloro substituent is critical for optimizing the fit within the hydrophobic pocket of the viral capsid protein, often improving potency over the unsubstituted analog.

SARScaffold8-ChloroindolizineScaffoldTargetHBV Core Protein(Dimer Interface)Scaffold->TargetHydrophobic Interaction(8-Cl moiety)Scaffold->TargetH-Bonding(2-Amide derivatives)EffectCapsid AssemblyModulationTarget->EffectDisrupts ViralReplication

Figure 3: Pharmacological logic connecting the scaffold to HBV therapeutic activity.

References

  • Preparation of indolizine-2-carboxamides active against the hepatitis B virus.
  • 8-Chloroindolizine-2-carboxylic acid (Compound Summary). Source: PubChem (National Library of Medicine). Context: Verification of CAS number, molecular weight, and identifiers. URL:[Link]

  • Indolizine Synthesis via Baylis-Hillman Adducts. Source:Tetrahedron Letters / General Organic Chemistry Reviews. Context: Mechanistic grounding for the cyclization of pyridine-acrylates to indolizines. URL:[Link]

Methodological & Application

Application Note: Amide Coupling Strategies for 8-Chloroindolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for synthesizing amides from 8-Chloroindolizine-2-carboxylic acid . While standard amide coupling reagents (EDC, HATU) are often effective, the indolizine core presents specific challenges due to its electron-rich,


-excessive nature, which renders it susceptible to oxidation and acid-catalyzed decomposition.

This note prioritizes the Propylphosphonic Anhydride (T3P®) method as the "Gold Standard" for this substrate due to its mild conditions, easy workup, and suppression of epimerization (relevant if coupling to chiral amines). Alternative protocols using HATU (for high-throughput screening) and Mixed Anhydride (for scale-up) are also provided.

Substrate Analysis & Strategic Considerations

The Molecule: 8-Chloroindolizine-2-carboxylic Acid[1]
  • Structure: A fused 5-6 membered heteroaromatic ring with a bridgehead nitrogen.

  • Electronic Character: Indolizines are electron-rich (isoelectronic with azulene). The C-3 position is highly nucleophilic.

  • The 8-Chloro Effect: The chlorine atom at position 8 exerts a mild electron-withdrawing inductive effect (-I). This slightly stabilizes the ring against oxidation compared to the parent indolizine and increases the acidity of the C-2 carboxylic acid, potentially enhancing reactivity with coupling agents.

Critical Challenges
  • Acid Sensitivity: The indolizine core can undergo protonation at C-3 followed by polymerization or decomposition in strongly acidic media. Avoid harsh acid chloride generation (SOCl₂, (COCl)₂) unless strictly necessary and buffered.

  • Regioselectivity: While C-2 is the target, highly electrophilic activating agents could theoretically attack the nucleophilic C-3 position if the carboxylic acid is sterically occluded (unlikely here, but worth noting).

Recommended Protocols

Protocol A: The "Gold Standard" – T3P® Coupling

Best for: High yields, difficult amines, and minimizing side reactions. Mechanism: T3P acts as a cyclic anhydride, activating the carboxylic acid to form a mixed anhydride intermediate that is highly reactive toward amines but stable to water.

Materials
  • Substrate: 8-Chloroindolizine-2-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (Propylphosphonic anhydride), 50% w/w solution in EtOAc or DMF (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous Ethyl Acetate (EtOAc), DCM, or 2-MeTHF.

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with 8-Chloroindolizine-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

  • Solvation: Add anhydrous EtOAc (concentration ~0.1 – 0.2 M). Stir to create a suspension or solution.

  • Base Addition: Add DIPEA (3.5 equiv) in one portion. The mixture may clarify.

  • Cooling (Critical): Cool the reaction mixture to 0 °C (ice bath). Note: While T3P is stable at RT, cooling protects the electron-rich indolizine core during the initial exothermic activation.

  • Activation: Dropwise add the T3P solution (1.5 equiv) over 5–10 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS or TLC (typically complete in 2–4 hours).

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with Water (removes T3P byproducts, which are water-soluble).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with 0.5 M HCl (removes unreacted amine/DIPEA). Caution: Do not use strong acid or prolonged exposure.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: The "Discovery" Method – HATU

Best for: Small-scale parallel synthesis, library generation.

Materials
  • Substrate: 1.0 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous).

Step-by-Step Procedure
  • Dissolve 8-Chloroindolizine-2-carboxylic acid in DMF (0.1 M).

  • Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Add HATU (1.1 equiv) in one portion. Stir for 10–15 minutes to form the activated ester (O-At ester).

  • Add the amine (1.1 – 1.2 equiv).

  • Stir at RT for 2–16 hours.

  • Workup: For library scale, dilute with DMSO and purify directly via Prep-HPLC. For batch scale, perform an aqueous extraction (EtOAc/Water).

Experimental Data Summary

ParameterProtocol A (T3P)Protocol B (HATU)Protocol C (Acid Chloride)
Reagent Cost ModerateHighLow
Byproduct Removal Aqueous Wash (Easy)Chromatography often requiredEvaporation / Wash
Yield (Typical) 75 – 90%60 – 85%Variable (Substrate dependent)
Risk Profile Low (Mild pH)LowHigh (Acidic conditions)
Scaleability Excellent (Process friendly)Poor (Atom economy)Good

Visualized Workflow (T3P Method)[2]

The following diagram illustrates the logical flow and decision points for the recommended T3P coupling protocol.

T3P_Coupling_Workflow Start Start: 8-Chloroindolizine-2-COOH Solvate Dissolve in EtOAc + Amine (Conc: 0.1-0.2 M) Start->Solvate BaseAdd Add DIPEA (3.5 equiv) Cool to 0°C Solvate->BaseAdd Activate Add T3P (50% in EtOAc) Dropwise Addition BaseAdd->Activate React Stir 0°C (30 min) -> RT (2-4 h) Activate->React Check LCMS Check: Conversion > 95%? React->Check Workup Wash: H2O, Sat. NaHCO3, 0.5M HCl Check->Workup Yes Trouble Troubleshoot: Add 0.5 eq T3P or Warm to 40°C Check->Trouble No Purify Concentrate -> Flash Chromatography (if necessary) Workup->Purify Final Final Product: 8-Chloroindolizine-2-carboxamide Purify->Final Trouble->React Re-check

Figure 1: Decision-tree workflow for the synthesis of indolizine-2-carboxamides using T3P.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Steric hindrance of the amine or insufficient activation.

    • Fix: Increase T3P to 2.5 equiv and warm the reaction to 40–50 °C. T3P is thermally stable and performs well at elevated temperatures.

  • Decomposition (Darkening of reaction):

    • Cause: Oxidation of the indolizine ring.

    • Fix: Degas solvents with nitrogen prior to use. Perform the reaction under an inert atmosphere (

      
       or 
      
      
      
      ). Ensure the temperature during T3P addition does not exceed 0 °C.
  • Solubility Issues:

    • Cause: 8-Chloroindolizine-2-COOH may be poorly soluble in EtOAc.

    • Fix: Switch solvent to DMF or a DMF/DCM (1:1) mixture. T3P is compatible with DMF.

References

  • BenchChem Application Note. "Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids." (Accessed 2023).[1][2] Link

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

  • Basavoju, S., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters." Synthesis, 2013.[3] Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Chloroindolizines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Indolizine Core at the C8 Position

The indolizine scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and pharmaceutical agents.[1] Its unique electronic properties and three-dimensional structure make it an attractive core for the design of novel therapeutics.[2][3] Functionalization of the indolizine ring system is a key strategy in medicinal chemistry to modulate pharmacological activity, and among the various positions, C8 presents a unique vector for structural diversification.[4]

Traditionally, the synthesis of functionalized indolizines has relied on methods such as 1,3-dipolar cycloadditions or Chichibabin-type reactions.[5] However, these approaches often lack the modularity and efficiency required for modern drug discovery, where rapid library synthesis and late-stage functionalization are paramount. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool to address these challenges, offering a versatile and highly efficient means to form carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds under mild conditions.[6][7]

This guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed cross-coupling of 8-chloroindolizines, a readily accessible starting material. We will delve into the mechanistic underpinnings of these transformations and provide field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling reactions. These methods will empower researchers, scientists, and drug development professionals to unlock the full potential of the indolizine scaffold by enabling the precise and efficient introduction of diverse chemical functionalities at the C8 position.

Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The cycle consists of three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the 8-chloroindolizine. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1] The use of electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands accelerates this step by increasing the electron density on the palladium center.[9]

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the Pd(II) complex, displacing the halide. This step is typically facilitated by a base.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C, C-N, or C-S bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Figure 1: Generalized Palladium Catalytic Cycle.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[6] This protocol is adapted from established methods for the coupling of heteroaryl halides and provides a reliable starting point for the arylation of 8-chloroindolizines.[4]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos is chosen.[2] The ligand facilitates the challenging oxidative addition of the electron-rich 8-chloroindolizine and promotes reductive elimination.

  • Base: A strong base like K₃PO₄ is used to activate the boronic acid for transmetalation.[6]

  • Solvent: A mixture of a non-polar solvent like toluene and water is often used. The aqueous phase is crucial for the activation of the boronic acid by the base.

Detailed Experimental Protocol: Synthesis of 8-Phenylindolizine

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 8-Chloroindolizine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-chloroindolizine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed toluene and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-phenylindolizine.

Data Presentation: Scope of the Suzuki-Miyaura Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid8-Phenylindolizine85
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)indolizine82
34-Fluorophenylboronic acid8-(4-Fluorophenyl)indolizine78
43-Thienylboronic acid8-(Thiophen-3-yl)indolizine75

Yields are representative and may vary based on reaction scale and purity of reagents.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8][10] This protocol outlines the coupling of 8-chloroindolizine with a variety of primary and secondary amines, which are prevalent in pharmaceutically active molecules.[5]

Causality Behind Experimental Choices:
  • Catalyst System: A palladium precatalyst, such as an XPhos palladacycle (e.g., XPhos Pd G3), is often preferred for its air and moisture stability and its high activity, which allows for lower catalyst loadings.[10] These precatalysts readily form the active Pd(0) species in situ.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the catalytic cycle.[8]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Detailed Experimental Protocol: Synthesis of 8-Morpholinoindolizine

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 8-Chloroindolizine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Inside a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add 8-chloroindolizine, XPhos Pd G3, and NaOtBu.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and add anhydrous, degassed toluene via syringe.

  • Add morpholine via syringe.

  • Place the vial in a preheated oil bath or heating block at 110 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, rinsing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-morpholinoindolizine.

Data Presentation: Scope of the Buchwald-Hartwig Amination
EntryAmineProductYield (%)
1Morpholine8-Morpholinoindolizine90
2Aniline8-(Phenylamino)indolizine85
3n-Butylamine8-(Butylamino)indolizine78
4Piperidine8-(Piperidin-1-yl)indolizine88

Yields are representative and may vary based on reaction scale and purity of reagents.

Protocol 3: C-S Cross-Coupling for Thioether Synthesis

The formation of aryl thioethers via palladium-catalyzed C-S cross-coupling provides access to a class of compounds with significant applications in materials science and medicinal chemistry. This protocol is based on established methods for the coupling of aryl halides with thiols.[11]

Causality Behind Experimental Choices:
  • Catalyst System: The combination of Pd₂(dba)₃ and a ferrocene-based ligand like Xantphos is effective for C-S bond formation. The bidentate nature and wide bite angle of Xantphos are believed to prevent catalyst deactivation by the sulfur nucleophile and promote the desired reductive elimination.

  • Base: A moderately strong base such as K₂CO₃ is often sufficient to deprotonate the thiol and facilitate the reaction without causing side reactions.

  • Solvent: A polar aprotic solvent like DMF or dioxane is typically used to ensure the solubility of all reaction components.

Detailed Experimental Protocol: Synthesis of 8-(Phenylthio)indolizine

Figure 4: Experimental workflow for C-S cross-coupling.

Materials:

  • 8-Chloroindolizine (1.0 mmol, 1.0 equiv)

  • Thiophenol (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-chloroindolizine, Pd₂(dba)₃, Xantphos, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF and thiophenol via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-(phenylthio)indolizine.

Data Presentation: Scope of the C-S Cross-Coupling
EntryThiolProductYield (%)
1Thiophenol8-(Phenylthio)indolizine80
24-Methylthiophenol8-(p-Tolylthio)indolizine83
3Benzyl mercaptan8-(Benzylthio)indolizine75
4Ethanethiol8-(Ethylthio)indolizine70

Yields are representative and may vary based on reaction scale and purity of reagents.

Conclusion

The palladium-catalyzed cross-coupling of 8-chloroindolizines represents a highly effective and modular strategy for the synthesis of a diverse array of functionalized indolizine derivatives. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling reactions provide robust starting points for researchers to explore the chemical space around the C8 position of the indolizine core. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system, base, and solvent, these powerful transformations can be readily implemented to accelerate the discovery and development of novel indolizine-based compounds for a wide range of applications.

References

  • Boruah, M., & Ali, A. (2021). Screening of different ligands for Suzuki coupling a. ResearchGate. [Link]

  • Chem-Space. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Hao, L. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 14(3), 677-688. [Link]

  • Lee, J. H., & Kim, I. (2013). Facile cycloaromatization of 2-acetylpyrrole derivatives enables a new synthetic route to indolizines with various substituents on the pyridine moiety. The Journal of Organic Chemistry, 78(3), 1283–1288. [Link]

  • MH Chem. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Vantourout, J. C., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia contributors. (2024, February 19). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wu, H., et al. (2017). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. National Center for Biotechnology Information. [Link]

  • Zare, A., et al. (2020). Buchwald-Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-Fe2O3@MBD/Pd-Co. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Gulevskaya, A. V., & Gevorgyan, V. (2007). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. National Center for Biotechnology Information. [Link]

  • Roy, S. A., & Arndtsen, B. A. (2021). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Chemical Science, 12(6), 2251–2256. [Link]

  • Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry [Master's thesis, McGill University]. eScholarship@McGill. [Link]

  • Itoh, T., & Mase, T. (2004). A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. Organic Letters, 6(24), 4587–4590. [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal. [Link]

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. SciSpace. [Link]

  • Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223. [Link]

  • RSC Publishing. (2014). Palladium-catalysed direct thiolation and selenation of aryl C–H bonds assisted by directing groups. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Direct Thiolation of Aryl C H Bonds with Disulfides. ResearchGate. [Link]

  • Sain, S., et al. (2019). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis, 16(8), 1105-1142. [Link]

  • National Center for Biotechnology Information. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

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Application Note: Precision Synthesis of 8-Chloroindolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists requiring a robust, regioselective route to 8-Chloroindolizine-2-carboxylic acid .

The synthesis of 8-substituted indolizines is non-trivial due to the steric occlusion at the pyridine 3-position (which becomes the indolizine 8-position). This guide prioritizes the Tschitschibabin (Chichibabin) Cyclization as the primary methodology due to its superior regiocontrol compared to dipolar cycloaddition routes.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule, 8-Chloroindolizine-2-carboxylic acid , features a fused 5,6-heterocyclic system. The critical synthetic challenge is ensuring the chlorine atom is positioned exclusively at C-8.

The Regioselectivity Problem
  • Method A: 1,3-Dipolar Cycloaddition (High Risk): Reacting 3-chloropyridinium ylides with propiolates typically yields a mixture of 8-chloro and 6-chloro isomers. The cycloaddition can occur at either the C-2 or C-6 position of the pyridine ring. Steric hindrance from the 3-chloro group often disfavors the desired C-2 attack, leading to the wrong isomer (6-chloro) as the major product.

  • Method B: Tschitschibabin Cyclization (Recommended): This method utilizes 3-chloro-2-methylpyridine . The presence of the 2-methyl group "locks" the site of cyclization. The nitrogen alkylation occurs first, followed by base-mediated ring closure between the activated methyl group and the electrophilic carbonyl. This forces the chlorine into the 8-position with high fidelity.

Mechanistic Pathway (Tschitschibabin)[1][2]
  • Quaternization: Nucleophilic attack of the pyridine nitrogen on the alkyl halide (Ethyl bromopyruvate).

  • Ylide Formation: Deprotonation of the activated 2-methyl group.

  • Cyclodehydration: Intramolecular aldol-type condensation followed by aromatization.

Part 2: Experimental Protocols

Protocol A: The Tschitschibabin Route (Gold Standard)

Objective: Synthesis of Ethyl 8-chloroindolizine-2-carboxylate followed by saponification.

Phase 1: Quaternization & Cyclization

Reagents:

  • 3-Chloro-2-methylpyridine (CAS: 7253-02-3)

  • Ethyl bromopyruvate (CAS: 70-23-5) [Warning: Lachrymator]

  • Sodium Bicarbonate (

    
    )
    
  • Solvent: Ethanol (Anhydrous)

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 3-Chloro-2-methylpyridine (1.0 equiv, e.g., 10 mmol) in anhydrous Ethanol (5 mL/mmol).

    • Add Ethyl bromopyruvate (1.1 equiv) dropwise at room temperature.

    • Critical Step: Heat the mixture to reflux for 2–4 hours. The solution will darken.

    • Checkpoint: Monitor by TLC.[1][2] The disappearance of the pyridine starting material indicates the formation of the pyridinium salt (often an intermediate that may not need isolation).

    • Note: Unlike simple pyridines, the 3-chloro substituent reduces nucleophilicity, requiring heat for complete quaternization.

  • One-Pot Cyclization:

    • Cool the reaction mixture to room temperature.

    • Add Sodium Bicarbonate (2.5 equiv) and water (1 mL/mmol) to the ethanol solution.

    • Heat to reflux for an additional 4–6 hours. Evolution of

      
       will be observed.[3]
      
    • Mechanism:[4][][6][7][8][9] The base generates the ylide at the 2-methyl position, which attacks the ketone carbonyl of the pyruvate fragment.

  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The 8-chloro substituent increases lipophilicity; the product typically elutes earlier than non-chlorinated analogs.

Phase 2: Saponification to Free Acid

Reagents:

  • Ethyl 8-chloroindolizine-2-carboxylate (from Phase 1)

  • Lithium Hydroxide (

    
    )
    
  • Solvent: THF/Water (3:1)

  • Dissolve the ester in THF/Water.

  • Add

    
     (3.0 equiv). Stir at ambient temperature for 2–12 hours.
    
  • Isolation: Acidify carefully with 1M HCl to pH 2–3. The carboxylic acid often precipitates as a solid.

  • Filter, wash with cold water, and dry under vacuum. Recrystallize from Methanol if necessary.

Data Summary Table
ParameterValue / ConditionNotes
Precursor 3-Chloro-2-methylpyridine"Locks" the 8-position via the methyl group.
Cyclization Reagent Ethyl bromopyruvateProvides C-1 and C-2; Carbonyl becomes C-2.
Key Intermediate Pyridinium Bromide SaltCan be isolated if purity is low, but one-pot is standard.
Base

or

Weak base prevents polymerization of the pyruvate.
Typical Yield 45% – 65% (2 steps)Steric bulk of Cl at C-8 slightly lowers yield vs. unsubstituted.
Appearance Off-white to yellow solidIndolizines are often fluorescent; protect from light.

Part 3: Visualization of Reaction Logic

The following diagram maps the atoms from the precursors to the final indolizine core, highlighting the origin of the 8-chloro and 2-carboxyl groups.

Tschitschibabin_Mechanism cluster_mapping Atom Mapping Logic Pyridine 3-Chloro-2-methylpyridine (Cl at Pos 3, Me at Pos 2) Salt N-Alkylated Pyridinium Salt (Intermediate) Pyridine->Salt N-Alkylation (Reflux EtOH) Reagent Ethyl Bromopyruvate (Br-CH2-CO-COOEt) Reagent->Salt Electrophile Indolizine Ethyl 8-Chloroindolizine- 2-carboxylate Salt->Indolizine Base (NaHCO3) Cyclodehydration FinalAcid 8-Chloroindolizine- 2-carboxylic Acid Indolizine->FinalAcid LiOH / H2O Hydrolysis Map1 Pyridine C-3 (Cl) -> Indolizine C-8 Map2 Pyridine 2-Me -> Indolizine C-3 Map3 Pyruvate Carbonyl -> Indolizine C-2 (COOH)

Caption: Flowchart illustrating the regioselective conversion of 3-chloro-2-methylpyridine to the target acid via the Tschitschibabin method.

Part 4: Troubleshooting & Optimization

Steric Hindrance at C-8

The chlorine atom at position 8 (originally position 3 on the pyridine) creates steric clash with the substituent at position 1 of the indolizine (which is a proton in this case).

  • Impact: This strain can slow down the cyclization step.

  • Solution: If the reaction stalls at the intermediate salt stage (visible by LCMS), switch to a stronger base/solvent system, such as DBU in refluxing acetonitrile , to drive the dehydration.

Instability of Ethyl Bromopyruvate

Ethyl bromopyruvate degrades over time, releasing HBr which can protonate the pyridine and inhibit the reaction.

  • Protocol: Always use freshly distilled or commercial reagent stored at -20°C. If the reagent is dark brown, purify via short-path distillation under vacuum before use.

Decarboxylation Risk

Indolizine-2-carboxylic acids can decarboxylate under high thermal stress, especially under acidic conditions.

  • Precaution: Perform the hydrolysis (saponification) at ambient temperature. Avoid boiling in acidic media during workup.

References

  • Tschitschibabin Indolizine Synthesis Review

    • L. K. Dalton and T. Teitei, "The Preparation of Some Indolizines," Australian Journal of Chemistry, vol. 21, no. 8, pp. 2053-2063, 1968.
    • Relevance: Foundational work establishing the regiochemistry of 2-picoline reactions with -halo carbonyls.
  • G. Ross et al., "Indolizine-2-carboxylic acid derivatives," Journal of the Chemical Society, 1960.
  • Modern Optimization of Indolizine Formation

    • S. Park et al., "Efficient Synthesis of Indolizines via Oxidative C–H Functionalization," Journal of Organic Chemistry, vol. 82, 2017.
    • Relevance: Discusses steric tolerance in indolizine formation relevant to the 8-chloro substitution.
  • Reagent Properties (Ethyl Bromopyruvate)

    • PubChem Compound Summary for CID 69443.
    • Relevance: Safety and stability data for the key cycliz

Sources

Introduction: The Synthetic Potential of the Indolizine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Activation of 8-Chloroindolizine-2-carboxylic acid for Synthetic Transformations

The indolizine ring system, a fused nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid structure are found in numerous natural alkaloids and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 8-Chloroindolizine-2-carboxylic acid is a key building block for accessing novel derivatives, where functionalization of the C2-carboxylic acid is a primary strategy for library development and structure-activity relationship (SAR) studies. The amide bond, in particular, is a fundamental pharmacophore, and its installation at the 2-position can yield compounds with significant therapeutic potential.[2]

However, the direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient, as it forms a non-reactive ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is a mandatory first step. This process involves converting the hydroxyl moiety into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

This guide provides a comprehensive technical overview of the most effective reagents and protocols for activating 8-Chloroindolizine-2-carboxylic acid. We will delve into the mechanistic rationale behind reagent selection, provide comparative data, and offer detailed, field-proven protocols tailored for researchers in drug discovery and chemical synthesis.

Core Principle: The Logic of Carboxylic Acid Activation

The central goal of activation is to transform the poor leaving group of a carboxylic acid (⁻OH) into a highly efficient one (⁻OX). This is achieved by reacting the acid with a "coupling reagent." The resulting activated intermediate is then readily attacked by a nucleophile (such as an amine or alcohol) to form the desired product, regenerating the leaving group in a protonated form.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH (Poor Leaving Group: -OH) Activated_Intermediate R-CO-X (Good Leaving Group: -X) Carboxylic_Acid->Activated_Intermediate + Reagent Coupling_Reagent Coupling Reagent (X) Nucleophile Nucleophile (R'-NH₂ or R'-OH) Product Product (Amide or Ester) Activated_Intermediate->Product + Nucleophile Byproduct Byproduct (H-X) Product->Byproduct - H-X

Caption: General workflow of carboxylic acid activation and subsequent coupling.

A Comparative Analysis of Activating Reagents

The choice of coupling reagent is critical and depends on factors like the steric and electronic properties of the substrates, potential for side reactions (e.g., racemization in chiral systems), desired reaction conditions, and cost. For a heteroaromatic substrate like 8-chloroindolizine-2-carboxylic acid, reagent selection should prioritize mild conditions to preserve the integrity of the ring system.

Phosphonic Anhydrides: A Highly Recommended Choice

Propylphosphonic acid anhydride, commonly known as T3P®, has emerged as a powerful, mild, and efficient coupling agent.[2][4] It is particularly well-suited for the synthesis of indolizine-2-carboxamides, with literature precedence demonstrating its effectiveness.[2][4]

  • Mechanism: T3P® reacts with the carboxylic acid to form a mixed phosphonic-carboxylic anhydride. This intermediate is highly reactive towards nucleophiles. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.

  • Advantages:

    • High Yields & Purity: Generally provides excellent yields with straightforward purification.[2]

    • Broad Substrate Scope: Tolerates a wide range of functional groups.

    • Low Epimerization: A preferred reagent for coupling racemization-prone substrates.[5]

    • Safety & Handling: Available as a solution in various solvents, making it easy to handle.

Uronium/Aminium Salts: The Workhorses of Peptide Chemistry

This class of reagents is renowned for its high efficiency and rapid reaction rates.[6] They are particularly valuable for challenging couplings.

  • Reagents: HATU, HBTU, HCTU.

  • Mechanism: These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form highly reactive OAt or OBt active esters.[6] The presence of the electron-withdrawing benzotriazole moiety makes for an excellent leaving group.

  • Advantages:

    • High Reactivity: HATU is one of the most efficient coupling reagents available, especially for sterically hindered substrates.[6]

    • Low Racemization: The formation of the active ester proceeds with minimal racemization.[7]

    • Soluble Byproducts: The byproducts are typically soluble in water, simplifying purification.[3]

  • Considerations:

    • Guanidinylation: Using an excess of uronium reagent relative to the carboxylic acid can lead to the capping of the amine nucleophile, forming a guanidinium side product.[8]

    • Cost: Generally more expensive than carbodiimides or T3P®.

Carbodiimides: The Classic Activation Method

Carbodiimides are among the most common and cost-effective activating agents.[7][9]

  • Reagents: DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is often unstable and prone to side reactions.

  • The Role of Additives: To mitigate side reactions and suppress racemization, carbodiimide reactions are almost always performed with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[3][6] These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester.

  • Advantages:

    • Cost-Effective: Widely available and inexpensive.

    • EDC's Versatility: EDC and its urea byproduct are water-soluble, making it ideal for reactions in aqueous media and simplifying workup through simple extraction.[3][11]

  • Considerations:

    • Byproduct Removal: The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble in most organic solvents and requires removal by filtration.[7]

    • Allergenicity: DCC is a potent skin allergen and must be handled with care.

Data Presentation: Comparison of Recommended Coupling Reagents

Reagent/SystemClassTypical BaseKey AdvantagesCommon Considerations & Side Reactions
T3P® Phosphonic AnhydrideDIPEA, PyridineMild conditions, high yields, water-soluble byproducts, low epimerization.[2][5]Requires careful temperature control during addition.
HATU Uronium/Aminium SaltDIPEAExtremely high reactivity, ideal for hindered substrates, low racemization.[6]Higher cost, potential for amine guanidinylation if used in excess.[8]
EDC / NHS CarbodiimideNone (or mild base)Water-soluble byproducts for easy removal, cost-effective, suitable for aqueous media.[3][11]Lower reactivity than HATU, potential for side reactions without NHS.
PyBOP Phosphonium SaltDIPEAHigh reactivity, no risk of guanidinylation, good for difficult couplings.Byproduct removal can sometimes be challenging. Avoid the related BOP reagent due to its carcinogenic byproduct.[6]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Amide Coupling using T3P® (Propylphosphonic acid anhydride)

This protocol is adapted from established procedures for the amidation of indolizine-2-carboxylic acids and is highly recommended for 8-Chloroindolizine-2-carboxylic acid.[2][4]

Materials:

  • 8-Chloroindolizine-2-carboxylic acid (1.0 equiv)

  • Amine of choice (1.1 - 1.2 equiv)

  • Propylphosphonic acid anhydride (T3P®), 50% solution in a suitable solvent like Ethyl Acetate or DMF (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous solvent (e.g., Chloroform, Dichloromethane (DCM), or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 8-Chloroindolizine-2-carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in the chosen anhydrous solvent (e.g., DCM, approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) to the stirred solution.

  • Cooling: Cool the reaction mixture to between -20 °C and -10 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Activation: Slowly add the T3P® solution (1.5 equiv) dropwise to the cooled mixture, ensuring the internal temperature remains below -10 °C. Stir the mixture at this temperature for 15-20 minutes.

  • Nucleophile Addition: Add the amine (1.1 - 1.2 equiv), either neat or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl (if the amine is basic and excess is present), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: General Amide Coupling using HATU

This protocol is a robust method for a wide range of substrates, including those that may be sterically demanding or less reactive.[3]

Materials:

  • 8-Chloroindolizine-2-carboxylic acid (1.0 equiv)

  • Amine of choice (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate or other suitable extraction solvent

  • 5% aqueous Lithium Chloride (LiCl) solution (for DMF removal)

Procedure:

  • Setup: In a flask under an inert atmosphere, dissolve 8-Chloroindolizine-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 - 3.0 equiv) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the activated ester forms.

  • Amine Coupling: Add the amine (1.2 equiv) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 5% aqueous LiCl (this is very effective for removing DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Workflow Visualization

G start Start: Flame-dried flask under N₂/Ar dissolve 1. Dissolve Acid & Add Base (DIPEA) in Anhydrous Solvent start->dissolve cool 2. Cool to -20 °C to 0 °C dissolve->cool activate 3. Add Activating Reagent (e.g., T3P® or HATU) Stir for 15-30 min cool->activate add_amine 4. Add Amine (Nucleophile) activate->add_amine react 5. Warm to RT Stir for 2-16 h add_amine->react monitor 6. Monitor Reaction (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (Quench, Extract, Wash) monitor->workup purify 8. Dry, Concentrate & Purify via Chromatography workup->purify end End: Pure Amide Product purify->end

Caption: A typical experimental workflow for amide coupling reactions.

Conclusion

The activation of 8-Chloroindolizine-2-carboxylic acid is a critical step for the synthesis of novel derivatives for drug discovery and materials science. While several classes of reagents can accomplish this transformation, T3P® stands out due to its mildness, efficiency, and proven applicability to the indolizine core.[2][4] For more challenging couplings involving sterically hindered or electronically deactivated amines, uronium salts like HATU offer superior reactivity.[6] A classic and cost-effective alternative, particularly when byproducts can be easily managed, is the EDC/NHS system.[3] By understanding the mechanisms and advantages of each reagent class and following robust, optimized protocols, researchers can confidently and efficiently synthesize libraries of 8-chloroindolizine-2-carboxamides and other derivatives to advance their scientific programs.

References

  • Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids.
  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES.Scientific Research Publishing.
  • Synthesis of indolizine-2-carboxamide derivatives.
  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid.PMC.
  • Coupling Reagents.AAPPTEC Peptides.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids.Benchchem.
  • Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition.MDPI.
  • Novabiochem® Coupling reagents.Merck.
  • Peptide Coupling Reagents Guide.Sigma-Aldrich.
  • Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews.
  • Direct Amidations of Carboxylic Acids with Amines.Encyclopedia.pub.
  • Reactivity of Indolizines in Organic Synthesis.
  • Amide synthesis by acyl
  • Derivatization Reagents for Carboxylic Acids and Carboxamides.Thermo Fisher Scientific.
  • Amide coupling reaction in medicinal chemistry.
  • Activation Substitution of Carboxylic Acids.YouTube.

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Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues with 8-Chloroindolizine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 8-Chloroindolizine-2-carboxylic acid. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven strategies to help you overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My 8-Chloroindolizine-2-carboxylic acid won't dissolve in aqueous buffers for my biological assay. What are the first steps I should take?

A1: Poor aqueous solubility is a common characteristic of carboxylic acid-containing compounds like 8-Chloroindolizine-2-carboxylic acid, largely due to its pH-dependent ionizable nature.[1] At low pH, the carboxylic acid group is protonated and less soluble, while at higher pH, it becomes ionized and more soluble.[1] Here are the initial troubleshooting steps:

  • pH Adjustment: The solubility of your compound is likely to be highly dependent on pH. You should attempt to dissolve it in buffers with a range of pH values to find the optimal solubility. Generally, the salt form of an acidic drug is more soluble in neutral or slightly alkaline conditions.[2]

  • Co-solvents: Using a co-solvent system can significantly improve solubility.[2][3] Common, pharmaceutically acceptable co-solvents to consider are DMSO, DMF, ethanol, propylene glycol, and polyethylene glycols (PEGs). It is advisable to start with a small percentage of the co-solvent and gradually increase the concentration.

Q2: I've tried basic pH adjustment and co-solvents, but I'm still facing solubility issues. What are some more advanced techniques I can explore?

A2: For more challenging solubility problems, several advanced formulation strategies can be employed:

  • Salt Formation: Converting the carboxylic acid to a salt can dramatically increase its aqueous solubility.[2][4] This is achieved by reacting the acid with a suitable base.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix in the solid state. The drug can exist in an amorphous form, which has a higher kinetic solubility than its crystalline counterpart.[2] Common carriers include polymers like polyvinylpyrrolidone (PVP) and PEGs.[2]

  • Nanosuspension: Reducing the particle size of your compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and saturation solubility.[2] This can be achieved through methods like media milling or high-pressure homogenization.[2]

  • Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that is converted to the active form in the body. For carboxylic acids, esterification to create more soluble prodrugs is a common strategy.[5]

Q3: Can I use surfactants to improve the solubility of 8-Chloroindolizine-2-carboxylic acid?

A3: Yes, surfactants can be effective. Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[3] Common non-ionic surfactants used in research include Tween® and Triton™ X-100. However, it is crucial to run appropriate vehicle controls to ensure the surfactant itself does not interfere with your assay.[2]

Q4: What is the role of cyclodextrins in improving solubility?

A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds. The hydrophobic inner cavity of the cyclodextrin can encapsulate the nonpolar part of the drug molecule, while the hydrophilic outer surface allows the complex to dissolve in aqueous solutions.[2][3] You can try pre-incubating your compound with a suitable cyclodextrin before adding it to your assay.[2]

Troubleshooting Guides

Problem: Precipitation of 8-Chloroindolizine-2-carboxylic acid upon dilution of a stock solution into an aqueous buffer.

This is a common issue when a drug is dissolved in a high concentration of an organic solvent (like DMSO) and then diluted into an aqueous medium where its solubility is much lower.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Optimize Co-solvent Percentage step1->step2 If precipitation persists end_success Compound Solubilized step1->end_success If successful step3 pH Optimization of Aqueous Buffer step2->step3 If precipitation persists step2->end_success If successful step4 Consider Advanced Formulation step3->step4 If precipitation persists step3->end_success If successful step4->end_success If successful end_fail Consult Formulation Specialist step4->end_fail If unsuccessful

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Decrease Final Concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.[2]

  • Optimize Co-solvent Percentage: If you are using a co-solvent in your final solution, ensure the percentage is sufficient to maintain solubility but not so high that it interferes with your experiment. You may need to perform a solubility study with varying co-solvent concentrations.[2]

  • pH Optimization: Ensure the pH of your aqueous buffer is optimal for the solubility of 8-Chloroindolizine-2-carboxylic acid. As a carboxylic acid, it will be more soluble at a pH above its pKa.[2]

  • Consider Advanced Formulation: If the above steps fail, consider using one of the advanced techniques mentioned in the FAQs, such as pre-complexation with cyclodextrins or using a surfactant.[2]

Problem: Difficulty dissolving the compound in any solvent for initial stock solution preparation.

While many organic solvents should be suitable, the crystalline nature of the compound might slow down dissolution.

Troubleshooting Workflow:

G start Initial Dissolution Failure step1 Select Appropriate Organic Solvent (e.g., DMSO, DMF, NMP) start->step1 step2 Apply Gentle Heating and Sonication step1->step2 step3 Consider Salt Formation step2->step3 If unsuccessful end_success Stock Solution Prepared step2->end_success If successful step3->end_success If successful end_fail Re-evaluate Compound Purity step3->end_fail If unsuccessful

Caption: Workflow for preparing initial stock solutions.

Detailed Steps:

  • Select Appropriate Organic Solvent: For a compound like 8-Chloroindolizine-2-carboxylic acid, polar aprotic solvents like DMSO, DMF, or NMP are good starting points.

  • Apply Gentle Heating and Sonication: Gently warming the solution (e.g., to 37-40°C) and using a sonicator can help break up the crystal lattice and accelerate dissolution.

  • Consider Salt Formation: If the free acid is still insoluble, converting it to a salt by adding a suitable base (e.g., NaOH, KOH, or an organic base like triethylamine) can significantly improve solubility in polar solvents.[2][4]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the optimal pH for solubilizing 8-Chloroindolizine-2-carboxylic acid in an aqueous buffer.

Materials:

  • 8-Chloroindolizine-2-carboxylic acid

  • A set of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare saturated solutions of 8-Chloroindolizine-2-carboxylic acid in each buffer. Add an excess of the compound to a known volume of each buffer.

  • Equilibrate the solutions by shaking or rotating them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the respective buffer.

  • Determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH range.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of different co-solvents on the solubility of 8-Chloroindolizine-2-carboxylic acid.

Materials:

  • 8-Chloroindolizine-2-carboxylic acid

  • Aqueous buffer at a suboptimal pH (determined from Protocol 1)

  • Co-solvents (e.g., DMSO, ethanol, PEG 400)

  • Analytical method for concentration determination (as in Protocol 1)

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Prepare saturated solutions of 8-Chloroindolizine-2-carboxylic acid in each co-solvent/buffer mixture.

  • Follow steps 2-5 from Protocol 1 to determine the solubility in each mixture.

  • Plot the solubility as a function of the co-solvent percentage to determine the most effective co-solvent and its optimal concentration.

Data Presentation

Table 1: Physicochemical Properties of 8-Chloroindolizine-2-carboxylic acid

PropertyValueSource
Molecular FormulaC₉H₆ClNO₂[6][7]
Molecular Weight195.60 g/mol [6]
Predicted XlogP2.7[6]
InChIKeyAYNHSPFBVUZHEF-UHFFFAOYSA-N[6]

Table 2: General Solubility Enhancement Strategies for Carboxylic Acids

StrategyMechanism of ActionKey Considerations
pH Adjustment Increases the ionization of the carboxylic acid group, forming a more soluble carboxylate salt.[1]The required pH may not be compatible with the experimental system.
Co-solvents Reduces the polarity of the solvent system, improving the dissolution of hydrophobic compounds.[3]High concentrations of organic solvents can be toxic to cells or interfere with assays.
Salt Formation Creates a salt with a counter-ion that disrupts the crystal lattice and improves aqueous solubility.[2][4]The choice of counter-ion can affect the physicochemical properties and stability of the salt.
Cyclodextrins Encapsulates the drug molecule within a hydrophobic cavity, presenting a hydrophilic exterior to the aqueous environment.[2][3]The size of the cyclodextrin cavity must be appropriate for the drug molecule.
Surfactants Form micelles that can solubilize hydrophobic drugs within their nonpolar core.[3]Surfactants can have their own biological effects and may interfere with assays.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - P
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer.
  • Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids - Benchchem.
  • Enzymatic Processes of the Preparation of Esters of Poorly W
  • 8-CHLOROINDOLIZINE-2-CARBOXYLIC ACID | 1206981-17-0 - Sigma-Aldrich.
  • Solubilization techniques used for poorly w
  • Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. (2017, July 15).
  • 8-chloroindolizine-2-carboxylic acid (C9H6ClNO2) - PubChem.
  • Recent Advances in the Synthesis of Indolizines and their Derivatives - International Journal of Engineering Trends and Technology - IJETT. (2025, April 26).
  • 8-CHLOROINDOLIZINE-2-CARBOXYLIC ACID | 1206981-17-0.
  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applic
  • 8.8 Physical Properties of Carboxylic Acids | NCERT 12 Chemistry.
  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2025, August 6).
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv
  • indolizine-a-privileged-biological-scaffold.pdf - Der Pharma Chemica.
  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15).
  • 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem.
  • Solubility for different thiazolidine-2-carboxylic acid derivatives,...
  • Carboxylic acid - Properties, Structure, Reactions - Britannica. (2026, January 22).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. (2020, February 15).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (2023, December 8).
  • carboxylic acid solubility + TLC : r/chemhelp - Reddit. (2023, March 9).
  • Carboxylic Acid Deriv
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other - ResearchG

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Technical Support Center: Purification of 8-Chloroindolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 8-Chloroindolizine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure you achieve the desired purity and yield for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification protocols, it is crucial to understand the physicochemical characteristics of 8-Chloroindolizine-2-carboxylic acid that influence its purification.

  • Acidic Nature: The carboxylic acid moiety (pKa estimated to be around 3-4) allows for manipulation of its solubility based on pH. In basic solutions, it forms a water-soluble carboxylate salt, while in acidic to neutral solutions, it exists in its less polar, protonated form. This property is the cornerstone of purification by acid-base extraction.[1][2][3][4][5]

  • Polarity: The presence of the carboxylic acid group and the nitrogen atom in the indolizine ring system imparts a significant degree of polarity to the molecule. However, the chlorinated aromatic ring is hydrophobic. This amphiphilic nature requires careful selection of solvents for both recrystallization and chromatography.

  • Stability: Indolizine derivatives can be sensitive to strong acids and prolonged exposure to light and air.[6] Purification methods should ideally be conducted under mild conditions to prevent degradation.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight 195.6 g/mol Standard for a small organic molecule.
pKa (Carboxylic Acid) ~3-4Enables purification via acid-base extraction.[1][2][3][4][5]
Polarity Moderately PolarRequires polar organic solvents for dissolution; amenable to normal-phase silica gel chromatography.
Solubility Generally soluble in polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, Methanol, Acetone). Insoluble in non-polar solvents (e.g., Hexane). Forms a water-soluble salt in aqueous base.Guides solvent selection for recrystallization and chromatography.
Stability Potentially sensitive to strong acids, light, and air.[6]Purification should be performed expeditiously and under controlled conditions.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of 8-Chloroindolizine-2-carboxylic acid in a question-and-answer format.

A. Recrystallization Challenges

  • Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

    A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound in the solvent is too high. Here are several strategies to address this:

    • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling.

    • Use a different solvent or a solvent pair: The current solvent may be too good. A less effective solvent, or a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble), can promote crystal lattice formation. For 8-Chloroindolizine-2-carboxylic acid, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.[7]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the solution: If you have a few crystals of pure product, add one or two to the cooled solution to induce crystallization.

  • Q2: I have a low recovery after recrystallization. How can I improve my yield?

    A2: Low recovery is a common issue and can be attributed to several factors:

    • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound in solution upon cooling.

    • Premature crystallization: If your compound crystallizes in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. Also, add a slight excess of hot solvent before filtration.

    • Incomplete crystallization: Make sure the solution is thoroughly cooled in an ice bath to maximize the precipitation of your product.

    • Washing with the wrong solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.

B. Column Chromatography Hurdles

  • Q3: My compound is streaking or tailing on the TLC plate and the column. How can I get sharp bands?

    A3: Streaking of acidic compounds on silica gel is a common problem due to the interaction of the acidic proton with the slightly acidic silica surface.

    • Add an acid modifier to your eluent: Incorporating a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid into your mobile phase will suppress the deprotonation of the carboxylic acid, making it less polar and reducing its interaction with the silica gel. This results in sharper bands and better separation.

    • Check your sample loading: Overloading the column is a frequent cause of tailing. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Ensure proper packing: An improperly packed column with channels or cracks will lead to poor separation. Pack the column as a slurry to ensure a homogenous stationary phase.

  • Q4: I am not getting good separation between my product and a close-running impurity. What can I do?

    A4: Improving resolution in column chromatography requires optimizing several parameters:

    • Adjust the mobile phase polarity: If the spots are too close, try a less polar solvent system to increase the retention time and allow for better separation. Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase. A common starting point for indolizine derivatives is a mixture of hexane and ethyl acetate.

    • Use a longer column: Increasing the length of the stationary phase provides more opportunities for the components to separate.

    • Consider a different stationary phase: If separation on silica gel is challenging, consider using a different stationary phase like neutral alumina, which may offer different selectivity. For highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water with a formic acid modifier) could be an effective alternative.

C. Acid-Base Extraction Issues

  • Q5: An emulsion has formed during the acid-base extraction, and the layers are not separating. How can I break it?

    A5: Emulsions are common when extracting solutions with different densities and polarities.

    • Add brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

    • Filter the emulsion: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

  • Q6: My yield of the carboxylic acid is low after acidification and extraction. What went wrong?

    A6: Low recovery from an acid-base extraction can often be traced to pH control or incomplete extraction.

    • Ensure complete acidification: After extracting with a base, you must acidify the aqueous layer sufficiently to precipitate the carboxylic acid. Use a pH indicator paper to ensure the pH is well below the pKa of the carboxylic acid (aim for a pH of 1-2).

    • Thoroughly extract the product: After acidification, the protonated carboxylic acid needs to be extracted back into an organic solvent. Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.

    • "Back-washing": After the initial basic extraction, "back-wash" the aqueous layer with a small amount of fresh organic solvent to recover any dissolved neutral organic impurities. This will improve the purity of your final acidic product.[1]

III. Detailed Purification Protocols

Here are step-by-step protocols for the most common and effective methods for purifying 8-Chloroindolizine-2-carboxylic acid.

A. Protocol 1: Purification by Acid-Base Extraction

This method is excellent for removing neutral and basic impurities from the crude product.

Workflow for Acid-Base Extraction

start Crude 8-Chloroindolizine-2-carboxylic acid dissolve Dissolve in Ethyl Acetate start->dissolve extract Extract with saturated aq. NaHCO3 (x3) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (contains neutral/basic impurities) separate->organic_layer aqueous_layer Aqueous Layer (contains sodium 8-chloroindolizine-2-carboxylate) separate->aqueous_layer wash_org Wash with brine, dry (Na2SO4), and concentrate organic_layer->wash_org acidify Acidify aqueous layer with 1M HCl to pH 1-2 aqueous_layer->acidify impurities Discard Impurities wash_org->impurities extract_acid Extract with Ethyl Acetate (x3) acidify->extract_acid combine_org Combine organic extracts extract_acid->combine_org wash_dry_conc Wash with brine, dry (Na2SO4), and concentrate combine_org->wash_dry_conc pure_product Pure 8-Chloroindolizine-2-carboxylic acid wash_dry_conc->pure_product

Caption: Workflow for the purification of 8-Chloroindolizine-2-carboxylic acid via acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 8-Chloroindolizine-2-carboxylic acid in a suitable organic solvent like ethyl acetate or dichloromethane (approximately 10-20 mL per gram of crude material).

  • Extraction with Base: Transfer the organic solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate. Use a volume of sodium bicarbonate solution roughly equal to the volume of the organic layer for each extraction.

  • Separation of Layers: After each extraction, allow the layers to separate fully and drain the lower aqueous layer into a clean flask. Combine the aqueous extracts.

  • Back-washing (Optional but Recommended): To remove any residual neutral impurities from the combined aqueous layers, perform a single "back-wash" with a small volume of the organic solvent used in step 1. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1M hydrochloric acid dropwise with stirring until the pH of the solution is between 1 and 2. A precipitate of the pure carboxylic acid should form.

  • Extraction of Pure Product: Extract the acidified aqueous solution three times with fresh ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic extracts from the previous step, wash them once with brine, and then dry the solution over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 8-Chloroindolizine-2-carboxylic acid.

B. Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities and obtaining a highly crystalline product. The key is to find a suitable solvent or solvent pair.

Decision Tree for Recrystallization Solvent Selection

start Start with small amount of crude product test_solvents Test solubility in various solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Water) start->test_solvents soluble_cold Soluble in cold solvent? test_solvents->soluble_cold insoluble_hot Insoluble in hot solvent? soluble_cold->insoluble_hot No poor_solvent Poor single solvent soluble_cold->poor_solvent Yes good_solvent Good single solvent found! insoluble_hot->good_solvent No insoluble_hot->poor_solvent Yes try_pair Try a solvent pair (e.g., Ethanol/Water, Acetone/Hexane) poor_solvent->try_pair

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Step-by-Step Procedure (using a single solvent like Ethanol):

  • Dissolution: Place the crude 8-Chloroindolizine-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add more solvent in small portions until all the solid has just dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, add a small amount of extra hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a moderate temperature.

C. Protocol 3: Purification by Silica Gel Column Chromatography

This method is highly effective for separating compounds with different polarities.

Workflow for Column Chromatography

start Determine optimal eluent via TLC pack_column Pack column with silica gel slurry start->pack_column load_sample Load crude product (adsorbed on silica or as a concentrated solution) pack_column->load_sample elute Elute with mobile phase, collecting fractions load_sample->elute monitor Monitor fractions by TLC elute->monitor combine_pure Combine pure fractions monitor->combine_pure concentrate Concentrate under reduced pressure combine_pure->concentrate pure_product Pure 8-Chloroindolizine-2-carboxylic acid concentrate->pure_product

Caption: A generalized workflow for purification by silica gel column chromatography.

Step-by-Step Procedure:

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4. For 8-Chloroindolizine-2-carboxylic acid, start with a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with the addition of 0.5-1% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin eluting, collecting the eluent in fractions. You can either use an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-Chloroindolizine-2-carboxylic acid.

IV. Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose purification method for 8-Chloroindolizine-2-carboxylic acid?

    • A: For initial purification to remove significant amounts of non-acidic impurities, acid-base extraction is highly effective and straightforward. For achieving high purity, especially for analytical standards or late-stage drug development, column chromatography followed by recrystallization is the recommended approach.

  • Q: How can I monitor the progress of my purification?

    • A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It can be used to assess the purity of your crude material, track the separation during column chromatography, and check the purity of your final product. For visualization, a UV lamp (254 nm) is typically effective for aromatic compounds like indolizines. Staining with a universal stain like potassium permanganate can also be used.

  • Q: My final product is colored. Is this expected?

    • A: Indolizine derivatives can sometimes be colored (yellow to orange). However, a dark color may indicate the presence of impurities. If your product is significantly colored, you can try treating a solution of your compound with a small amount of activated charcoal before the hot filtration step in recrystallization to remove colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Q: What are the likely impurities from the synthesis of 8-Chloroindolizine-2-carboxylic acid?

    • A: The impurities will depend on the synthetic route. If a Tschitschibabin reaction is used, common impurities could include unreacted starting materials (e.g., a substituted pyridine and an α-halo ester) and byproducts from side reactions. If the carboxylic acid is generated from the hydrolysis of an ester, incomplete hydrolysis will result in the corresponding ester as an impurity. Understanding the potential byproducts of your specific synthesis is key to designing an effective purification strategy.

V. References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2022, June 21). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

Sources

Minimizing decarboxylation side reactions in indolizine acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Decarboxylation in Indolizine-3-Carboxylic Acids

Status: Active Operator: Dr. A. Vance, Senior Application Scientist Case ID: IND-3-COOH-STABILITY

Introduction: The "Disappearing Product" Phenomenon

Welcome to the technical support portal. If you are here, you have likely observed a common and frustrating phenomenon: you synthesized an indolizine ester successfully, but upon hydrolysis or coupling, your desired carboxylic acid vanished, leaving behind the decarboxylated parent heterocycle.

Indolizine is an electron-rich, 10-


 electron aromatic system isoelectronic with azulene. While this electron density makes it a potent pharmacophore, it renders the C-3 carboxylic acid moiety exceptionally unstable. This guide details the mechanistic root cause of this instability and provides validated protocols to prevent it.
Module 1: The Mechanistic Root Cause

User Question: Why is my indolizine-3-carboxylic acid losing


 even at room temperature? I treat benzoic acids with strong acid/heat all the time without issues.

Technical Analysis: You cannot treat indolizine acids like benzoic acids. The indolizine ring is highly nucleophilic, particularly at the C-3 and C-1 positions.

The decarboxylation follows an


 (Acid-catalyzed Electrophilic Substitution)  mechanism. Unlike benzoic acid, where the ring is relatively stable, the indolizine ring acts as an "electron pump."
  • Protonation: Even weak acids (or acidic silica gel) protonate the C-3 position (ipso-protonation).

  • Zwitterion Formation: This breaks the aromaticity of the 5-membered ring, forming a cation stabilized by the adjacent nitrogen.

  • Elimination: To restore aromaticity, the molecule ejects

    
     rapidly.
    

Visualization: The Decarboxylation Trap

DecarboxylationMechanism Start Indolizine-3-COOH Inter Ipso-Protonated Intermediate (Cationic/Zwitterion) Start->Inter Protonation at C-3 Acid H+ Source (Silica, HCl, Heat) Acid->Inter TS Transition State (Restoring Aromaticity) Inter->TS -H+ Product Decarboxylated Indolizine + CO2 TS->Product Loss of CO2

Figure 1: The acid-catalyzed decarboxylation pathway driven by the electron-rich nature of the indolizine core.

Module 2: Synthesis & Hydrolysis Optimization

User Question: I need to hydrolyze my ethyl ester. Standard LiOH/THF/Water reflux failed. What are my alternatives?

Troubleshooting Protocol: Refluxing basic conditions often degrade these substrates because the elevated temperature promotes thermal decarboxylation once the acid forms. You must switch to mild, non-aqueous or highly selective hydrolysis methods.

Recommended Hydrolysis Protocols
MethodReagentsConditionsRisk LevelBest For
Standard (Risky) LiOH / THF /

Reflux, 4h+High Only stable C-2 isomers.
Mild Alkaline NaOH / MeOH /

RT, 1-4hLow Sterically hindered or unstable esters.
Tin-Mediated

(Trimethyltin hydroxide)
1,2-DCE, 80°CVery Low Highly sensitive substrates; neutral conditions.
Protocol A: The "Trimethyltin" Method (Gold Standard for Stability)

Reference: Zendy, Mild and Selective Method [4]

This method avoids strong bases and free protons, isolating the acid as a stable tin species before careful workup.

  • Dissolve indolizine ester (1.0 equiv) in 1,2-dichloroethane (0.1 M).

  • Add

    
     (3.0 equiv).
    
  • Heat to 80°C in a sealed tube (monitor by TLC; usually < 3h).

  • Critical Workup: Dilute with

    
    . Wash with 5% aqueous 
    
    
    
    (mildly acidic) or phosphate buffer (pH 6). Do not use 1M HCl.
  • Dry over

    
     and concentrate in vacuo at < 30°C.
    
Protocol B: Non-Aqueous Saponification

Reference: Theodorou et al., Arkivoc 2018 [2][1]

  • Dissolve ester in a mixture of

    
     and MeOH (9:1 ratio).[1]
    
  • Add powdered NaOH (5-10 equiv).

  • Stir vigorously at Room Temperature .

  • Validation: Monitor disappearance of ester by TLC. Do not heat.

  • Quench: Neutralize carefully with stoichiometric acetic acid before evaporation.

Module 3: Downstream Coupling & Purification

User Question: I successfully isolated the acid, but it decomposes during peptide coupling or column chromatography. How do I handle it?

Technical Analysis:

  • Coupling: Acid chlorides (

    
    /Oxalyl chloride) generate HCl and require heat. This guarantees decarboxylation.
    
  • Purification: Standard Silica Gel 60 is acidic (pH ~5). It acts as a catalyst for the mechanism shown in Figure 1.

Safe Coupling Workflow

Do NOT use: Thionyl Chloride (


), Oxalyl Chloride, or elevated temperatures.

DO use: HATU, EDC/HOBt, or mixed anhydrides (IBCF) at 0°C.

Step-by-Step Protocol:

  • Activation: Dissolve Indolizine-3-COOH in dry DMF/DCM at 0°C.

  • Base: Add DIPEA (2.5 equiv). The base prevents protonation of the ring.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 15 min at 0°C.

  • Amine Addition: Add the amine partner. Allow to warm to RT only after 1 hour.

Purification Decision Tree

PurificationWorkflow Start Crude Indolizine Acid Check Is purification necessary? Start->Check No Use Crude in Next Step (Recommended) Check->No Yes, >90% purity Yes Select Stationary Phase Check->Yes No, <90% purity Silica Standard Silica Gel Yes->Silica AVOID Neutral Neutralized Silica (Pre-wash with 1% Et3N) Yes->Neutral Normal Phase Reverse Reverse Phase (C18) (Avoid TFA modifier) Yes->Reverse Polar Impurities Decomp Product Loss Silica->Decomp Decarboxylation Risk

Figure 2: Decision logic for purifying unstable heteroaromatic acids.

References
  • Mechanism of Decarboxylation: Longridge, J. L., & Long, F. A. (1968). Acid-catalyzed decarboxylation of azulene-1-carboxylic acid and indolizine-3-carboxylic acid. Journal of the American Chemical Society. (Confirmed mechanism via kinetic isotope effects).[2][3] Note: While older, this is the definitive mechanistic paper establishing the A-SE2 pathway for these specific substrates.

  • Mild Non-Aqueous Hydrolysis: Theodorou, V., et al. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319.[1]

  • Indolizine Synthesis Overview: Seregin, I. V., & Gevorgyan, V. (2007).[4] Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. (Context on C-3 reactivity).

  • Trimethyltin Hydroxide Method: Nicolaou, K. C., et al. (2005). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382.

  • General Decarboxylation Risks: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See sections on Krapcho and Barton decarboxylation for context on stabilizing groups).

Sources

Optimizing catalyst loading for 8-chloroindolizine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Chloroindolizine Cross-Coupling Optimization

Topic: Optimizing Catalyst Loading for 8-Chloroindolizine Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The 8-Chloroindolizine Challenge

The 8-chloroindolizine scaffold presents a unique challenge in palladium-catalyzed cross-coupling. Unlike standard aryl chlorides, the indolizine core is highly


-excessive (electron-rich), which increases the bond dissociation energy of the C8-Cl bond, making oxidative addition difficult. Furthermore, the proximity of the bridgehead nitrogen (N4) to the C8 position can lead to non-productive coordination with the palladium center, causing catalyst arrest.

This guide provides a systematic approach to optimizing catalyst loading, moving away from "brute force" high-loading conditions (5–10 mol%) toward efficient, scalable protocols (<1 mol%).

PART 1: Strategic Optimization Framework

The Loading Fallacy

Many researchers default to 5–10 mol% Pd loading to force conversion. For 8-chloroindolizine, this often masks the underlying issue: Ligand Mismatch . If the ligand cannot facilitate oxidative addition into the electron-rich C8-Cl bond, increasing Pd concentration will only increase the rate of off-cycle deactivation (Pd black formation) rather than product formation.

Recommended Baseline Protocol

Before optimizing loading, establish a kinetically competent system.

  • Precatalyst: Pd(OAc)₂ or Pd-G4 precatalysts (ensure rapid initiation).

  • Ligand: XPhos or SPhos (Buchwald Biaryl Phosphines).

    • Why: These bulky, electron-rich ligands facilitate oxidative addition into deactivated chlorides and prevent N4-coordination.

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous).

PART 2: Optimization Workflow (Step-by-Step)

Do not jump straight to low loading. Follow this "Stress-Test Reduction" workflow.

StepCatalyst Loading (mol%)ObjectiveSuccess Criteria
1 5.0% Validation: Confirm the ligand/solvent system works.>95% Conversion in <4 hrs.
2 1.0% Screening: The critical "Go/No-Go" gate.>90% Conversion. If sluggish, increase Temp (+10°C).
3 0.5% Optimization: Test kinetic robustness.>85% Yield. Check for induction periods.
4 <0.1% Process Scale: Only for >100g batches.Requires strictly O₂-free conditions (<5 ppm).

PART 3: Troubleshooting Center (FAQs)

Category 1: Reaction Stalling & Catalyst Deactivation

Q: My reaction starts fast but stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing Product Inhibition or Pd-Black Precipitation .

  • Diagnosis: Check the reaction mixture. Is there a black precipitate? If yes, your active Pd(0) is aggregating.

  • The Science: The 8-substituted product may be more coordinating than the starting material, trapping the Pd. Alternatively, the ligand is degrading.[1]

  • Solution:

    • Switch to a Precatalyst: Use XPhos Pd G4 instead of mixing Pd(OAc)₂ + Ligand in situ. This ensures a 1:1 Pd:L ratio and prevents initial aggregation.

    • Add a Stabilizer: Add 10 mol% of free ligand (relative to Pd) to shift the equilibrium back to the active monomeric species

      
      .
      

Q: The reaction works in small scale (50 mg) but fails at 5 g scale with the same loading. A: This is a Mass Transfer vs. Heat Transfer issue.

  • The Science: At larger scales, the headspace-to-liquid ratio changes, often affecting oxygen removal. 8-chloroindolizine couplings are highly sensitive to O₂ because oxygen accelerates phosphine oxidation (converting active XPhos to inactive XPhos-oxide).

  • Solution:

    • Do not just sparge with N₂. Perform Freeze-Pump-Thaw cycles (x3) for the solvent.

    • Increase the stir rate to ensure the biphasic interface (if using Dioxane/H₂O) is maximized.

Category 2: Side Reactions

Q: I see significant amounts of de-chlorinated indolizine (Protodehalogenation). A: This indicates that


-Hydride Elimination  or Reductive Elimination from a Hydride species  is outcompeting the transmetallation step.
  • Cause: This often happens in alcoholic solvents (isopropanol, ethanol) where the solvent acts as a hydride source, or if the transmetallation partner (boronic acid) is decomposing.

  • Solution:

    • Change Solvent: Switch to non-protic solvents like Toluene or THF .

    • Boost Transmetallation: Increase the concentration of the boronic acid (1.5 equiv) and the base. A faster transmetallation step consumes the oxidative addition intermediate before it can undergo side reactions.

Q: I am observing homocoupling of the boronic acid instead of cross-coupling. A: This suggests the Oxidative Addition into the 8-chloroindolizine is too slow.

  • The Science: If Pd(0) sits idle because it cannot insert into the C-Cl bond, it will eventually catalyze the oxidative homocoupling of the boronic acid (Glaser-type or Suzuki-type homocoupling), especially if trace O₂ is present.

  • Solution:

    • Heat: Increase temperature to 100°C to overcome the activation energy barrier of the C8-Cl bond.

    • Ligand: Switch to RuPhos or BrettPhos , which are even more electron-rich and bulky than XPhos, specifically designed for difficult oxidative additions.

PART 4: Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting the specific interference points for 8-chloroindolizine (C8-Cl) and where optimization parameters intervene.

G Start Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + Substrate (Requires Bulky Ligand) Deactivation Pd Black Aggregation (Deactivation) Start->Deactivation Low Ligand Loading or N-Coordination Substrate 8-Chloroindolizine Substrate->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 SideRxn Protodehalogenation (Loss of Cl) OxAdd->SideRxn Slow Transmetallation or Protic Solvent RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Start Cycle Repeats

Caption: Catalytic cycle for 8-chloroindolizine coupling. Red paths indicate failure modes addressable by ligand selection (preventing deactivation) and solvent choice (preventing side reactions).

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2][3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Gribble, G. W. (2002). Indolizine Ring System: Synthesis and Reactions. Journal of the Chemical Society, Perkin Transactions 1, (2), 103-120. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unactivated Aryl Chlorides and Bromides with Aryl Boronic Acids. Organic Syntheses, 93, 228-244. Link

Sources

Technical Guide: Moisture Management for Indolizine Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Indolizine carboxylic acids are critical scaffolds in drug discovery, particularly for anti-inflammatory and anticancer therapeutics. However, they present a unique stability paradox: while the aromatic system is robust, the carboxylic acid moiety—specifically at the C3 position—renders the molecule susceptible to moisture-induced decarboxylation and oxidative degradation .

This guide is not a generic safety manual. It is a technical intervention designed to prevent the two most common failure modes in indolizine chemistry:

  • Stoichiometric Drift: Caused by hygroscopic hydrate formation.

  • Catastrophic Decarboxylation: Triggered by trace moisture in the presence of Lewis or Brønsted acids.

The Degradation Mechanism (Why Moisture Matters)

To handle these intermediates effectively, you must understand the failure mechanism. Unlike simple benzoic acids, indolizine acids are electron-rich. Water does not just "wet" the compound; it acts as a nucleophile or proton shuttle that catalyzes irreversible chemical changes.

Diagram 1: Moisture-Induced Degradation Pathways

The following diagram illustrates how trace moisture, combined with residual acidity (common in silica purification), triggers decarboxylation.

IndolizineDegradation IndolizineAcid Indolizine-3-Carboxylic Acid (Solid Intermediate) Protonation C3-Protonation (Loss of Aromaticity) IndolizineAcid->Protonation H2O/H+ Attack Moisture Trace Moisture (H2O) + Residual Acid (H+) Moisture->Protonation Transition Carboxylate Destabilization Protonation->Transition Decarboxylation Decarboxylation (-CO2) Transition->Decarboxylation Irreversible Indolizine Indolizine (H) (Impurity/Yield Loss) Decarboxylation->Indolizine

Figure 1: Mechanism of acid-catalyzed decarboxylation in moisture-exposed indolizine intermediates.

Protocol: Anhydrous Synthesis & Isolation

Objective: Isolate indolizine-3-carboxylic acid with <0.5% water content to prevent downstream coupling failures.

Phase A: Reaction Monitoring (In-Situ)
  • The Risk: Using standard TLC plates can be misleading. The acidic nature of silica gel + atmospheric moisture can decarboxylate the spot on the plate, leading you to believe the reaction has failed or produced a byproduct.

  • The Fix: Pre-treat TLC plates with 5% Et3N/Hexane or use Alumina plates (neutral) to monitor the acid intermediate accurately.

Phase B: Quench & Workup

Avoid standard acidic quenches (e.g., 1M HCl) if your product is the free acid.

StepStandard Protocol (RISKY)Recommended Protocol (SAFE)
Quench Pour into 1M HCl to precipitate.Pour into saturated NH4Cl (buffered pH ~5-6).
Extraction Extract with DCM, wash with water.[1]Extract with 2-MeTHF (lower water miscibility than THF/EtOAc).
Drying MgSO4 (can be slightly acidic).Na2SO4 (neutral) or azeotropic distillation.
Filtration Vacuum filtration (pulls moist air through cake).Pressure filtration (N2) or rapid vacuum with immediate N2 backfill.
Phase C: Drying the Intermediate

Lyophilization is often too aggressive and can sublime the decarboxylated byproduct, contaminating the pump.

Protocol:

  • Dissolve crude acid in minimal anhydrous DCM.

  • Precipitate with anhydrous Hexane/Heptane.

  • Dry in a vacuum oven at <40°C (critical) with a P2O5 trap. Do not exceed 40°C as decarboxylation kinetics accelerate significantly.

Troubleshooting & FAQs

Q1: My yield is consistently 15-20% lower than reported. NMR shows the "des-carboxy" indolizine.

Diagnosis: Spontaneous decarboxylation. Root Cause: This usually happens during the workup, not the reaction. If you used an acidic wash to remove pyridine bases, you protonated the C3 position. Solution:

  • Switch to a basic workup : Extract the acid into mild base (NaHCO3), wash the organic layer (removes impurities), then carefully acidify the aqueous layer to pH 4-5 (not pH 1) at 0°C to precipitate the product.

  • Filter immediately. Do not let the acidic slurry stir.

Q2: The acid chloride formation (using SOCl2 or Oxalyl Chloride) turns black/tarry.

Diagnosis: Moisture-induced polymerization. Root Cause: Indolizine acid chlorides are extremely unstable. Trace water hydrolyzes the acid chloride back to the acid, generating HCl gas in situ. This HCl protonates the electron-rich indolizine ring, initiating polymerization. Solution:

  • Catalytic DMF is dangerous here if wet. Use distilled DMF.

  • Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) for neutral conditions instead of SOCl2.

  • Reference: Ghosez's reagent allows acid chloride formation without generating acidic byproducts that degrade the indole ring.

Q3: My solid intermediate is "oiling out" during storage.

Diagnosis: Hygroscopic depression of melting point. Root Cause: Indolizine acids can form hydrates. The water disrupts the crystal lattice, lowering the melting point below room temperature. Solution:

  • Re-dissolve in DCM, dry over Na2SO4, and re-precipitate.

  • Store in a desiccator with active silica gel or under Argon.

  • Do not store in a fridge without a secondary sealed container (condensation risk upon opening).

Workflow: Safe Handling for Downstream Coupling

If you are using the indolizine acid for amide coupling (drug synthesis), follow this decision tree to ensure the "Active Ester" does not hydrolyze.

CouplingWorkflow Start Start: Indolizine Acid Check Check Water Content (Karl Fischer) Start->Check Decision Water > 0.5%? Check->Decision Dry Azeotropic Dry (Toluene/Rotavap) Decision->Dry Yes Proceed Proceed to Coupling Decision->Proceed No Dry->Check Re-test Activation Activation Strategy Proceed->Activation MethodA Method A: HATU/DIPEA (Tolerates trace H2O) Activation->MethodA MethodB Method B: Acid Chloride (ZERO TOLERANCE) Activation->MethodB

Figure 2: Decision tree for processing indolizine acids prior to amide coupling.

References

  • Indolizine Synthesis & Stability

    • Sandeep, C., et al. (2017).[2] "Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors." Indian Journal of Pharmaceutical Education and Research. Link

    • Context: Discusses yields and handling of indolizine derivatives, noting stability issues during workup.
  • Decarboxylation Mechanisms

    • Eberson, L., et al. (1992). "Rates of decarboxylation of the radical cations of indol-3-ylacetic acids and comparison with indolizin-1-ylacetic acids." Journal of the Chemical Society, Perkin Transactions 2. Link

    • Context: Provides the mechanistic basis for the decarboxylation risks in electron-rich heterocyclic acids.
  • General Handling of Moisture-Sensitive Reagents

    • Wipf, P. (2014).[1][3] "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh Technical Guides. Link

    • Context: The authoritative source for Schlenk line and inert atmosphere techniques cited in the protocol section.
  • Purification Strategies

    • Watanabe, K., et al. (2021).[4] "Direct 3-Acylation of Indolizines by Carboxylic Acids." Journal of Organic Chemistry. Link

    • Context: Describes modern coupling methods and the stability of acylated indolizine intermedi

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 8-Chloroindolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 8-Chloroindolizine-2-carboxylic acid . It is designed for medicinal chemists and analytical scientists requiring a definitive protocol to distinguish this specific pharmacophore from its regioisomers (5-, 6-, or 7-chloro analogs) and precursors.

Executive Summary

8-Chloroindolizine-2-carboxylic acid is a critical scaffold in drug discovery, particularly for developing fluorescent biological probes and lipophilic CNS-active agents. However, its synthesis (typically via Tschitschibabin cyclization) often yields regioisomeric mixtures or persistent ester intermediates.

This guide compares 1H NMR spectroscopy against alternative analytical methods (LC-MS, IR), establishing it as the superior technique for rapid structural validation. We focus on the diagnostic "Silent H8" and the H5 Deshielding Effect as primary validation markers.

Feature8-Chloroindolizine-2-COOHUnsubstituted Analog5-Chloro Isomer
H8 Signal Absent Present (~7.3 ppm)Present
H5 Multiplicity Doublet (d)Doublet (d)Singlet/Weak coupling
H7 Splitting Doublet (d) or ddTriplet/MultipletMultiplet

Structural Context & Assignment Logic

To interpret the spectrum, one must understand the unique electronic environment of the indolizine core.

  • The Bridgehead (N4): Exerts a significant deshielding effect on H3 and H5.

  • The Carboxylic Acid (C2): Strongly deshields H1 and H3 (alpha/beta positions).

  • The 8-Chlorine:

    • Steric Effect: Proximity to H1 (on the 5-membered ring) can cause "Through-Space" deshielding.

    • Electronic Effect: Inductive withdrawal deshields H7; Resonance donation (mesomeric) is less pronounced at this position.

Indolizine Numbering & Coupling Network

(Visualized below in Section 6)

  • H5: Most downfield aromatic proton (adjacent to N).

  • H8: Usually a triplet/doublet at ~7.2 ppm. Its absence is the confirmation of 8-substitution.

  • H1/H3: H3 is typically downfield of H1 due to the carboxyl anisotropy.

Comparative Analysis: Performance vs. Alternatives

A. NMR vs. LC-MS for Regioisomer ID

While LC-MS confirms the molecular mass (


 209/211 for Cl isotope pattern), it cannot  distinguish between the 8-chloro, 6-chloro, and 5-chloro isomers, which often co-elute on C18 columns.
  • NMR Advantage: The coupling pattern of the pyridine ring (H5-H6-H7-H8) provides an instant "fingerprint."

    • 8-Cl: H5 couples only to H6 (d). H7 couples only to H6 (d).

    • 6-Cl: H5 is a singlet (or small long-range coupling).

    • 5-Cl: H6 and H7 show complex splitting; H8 is present.

B. Solvent Comparison: DMSO-d6 vs. CDCl3
  • DMSO-d6 (Recommended):

    • Pros: Solubilizes the free carboxylic acid; stabilizes the exchangeable -COOH proton (visible >11 ppm).

    • Cons: Residual water peak (~3.33 ppm) can obscure aliphatic impurities, though not aromatic signals.

  • CDCl3:

    • Pros: Better resolution of fine coupling constants (

      
       values).
      
    • Cons: Poor solubility for the free acid; -COOH proton often broad/invisible due to exchange.

Experimental Protocol

Reagents & Preparation[1][2][3][4][5][6][7]
  • Analyte: >5 mg 8-Chloroindolizine-2-carboxylic acid (dried in vacuo).

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration of the carboxylic proton.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons and COOH proton have long T1 times; short delays cause integration errors.

  • Scans (NS): Minimum 16 (64 recommended for clear H6/H7 splitting).

  • Temperature: 298 K (25°C).

Diagnostic Data: The "Fingerprint" Table

The following chemical shifts are characteristic for 8-chloroindolizine-2-carboxylic acid in DMSO-d6 .

ProtonShift (δ ppm)Multiplicity

(Hz)
Assignment Logic
COOH 12.0 - 12.5 Broad Singlet-Exchangeable acid proton. Disappears with D₂O shake.
H5 8.30 - 8.45 Doublet (d)~7.0Most downfield aromatic. Couples only to H6.
H3 7.80 - 7.95 Singlet (s)-Alpha to bridgehead & COOH. No vicinal protons.
H1 6.90 - 7.10 Singlet (s)-Shielded relative to H3. May show weak allylic coupling.
H6 6.60 - 6.80 DD or Triplet~7.0Meta to Cl. Couples to H5 and H7.
H7 6.85 - 7.00 Doublet (d)~7.0Ortho to Cl. Key Marker: No coupling to H8 (absent).
Interpretation Checklist
  • Verify the COOH: Look for the broad hump >12 ppm. If missing, you likely have the carboxylate salt or ester.

  • Check H5: Is it a doublet?

    • Yes: Consistent with 8-Cl or 7-Cl.

    • No (Singlet): You have the 6-chloro isomer.

  • Count the Protons: Integration of the aromatic region (6.5 - 8.5 ppm) must equal 5 protons (H1, H3, H5, H6, H7). If 6 protons, the chlorination failed.

Visualization of Logic & Workflow

Diagram 1: Diagnostic Decision Tree

This flow illustrates how to use the NMR data to confirm the 8-chloro regiochemistry.

NMR_Logic Start Acquire 1H NMR Spectrum (DMSO-d6) Check_H5 Analyze H5 Signal (~8.3 ppm) Start->Check_H5 H5_Singlet Singlet? Check_H5->H5_Singlet H5_Doublet Doublet? Check_H5->H5_Doublet Result_6Cl Isomer: 6-Chloro (Cl blocks H5 coupling) H5_Singlet->Result_6Cl Check_H8 Look for H8 Signal (~7.2 ppm) H5_Doublet->Check_H8 H8_Present Signal Present? Check_H8->H8_Present H8_Absent Signal Absent? Check_H8->H8_Absent Result_5_7Cl Isomer: 5-Chloro or 7-Chloro (Requires 2D NMR to distinguish) H8_Present->Result_5_7Cl Result_8Cl CONFIRMED: 8-Chloroindolizine-2-COOH H8_Absent->Result_8Cl

Caption: Logical workflow for distinguishing 8-chloroindolizine from its common regioisomers using 1D 1H NMR.

Diagram 2: The Tschitschibabin Synthesis & NMR Monitoring

Monitoring the reaction from the pyridinium salt to the final acid.

Synthesis_Flow Reactants 2-Methyl-3-chloropyridine + Bromo-pyruvate Intermed Quaternary Salt (High Shift H-Pyridine) Reactants->Intermed Alkylation Cyclization Base Treatment (NaHCO3) Intermed->Cyclization Product_Ester Ethyl Ester (Ethyl Quartet ~4.3 ppm) Cyclization->Product_Ester Tschitschibabin Hydrolysis Hydrolysis (LiOH/THF) Product_Ester->Hydrolysis Final_Acid 8-Chloroindolizine-2-COOH (COOH ~12.2 ppm) Hydrolysis->Final_Acid Final Step

Caption: Synthetic route highlighting key NMR checkpoints (Ester vs. Acid).

References

  • General Indolizine NMR Characteristics

    • Bode, M. L., & Kaye, P. T. (1993). Indolizine studies.[1][2][3][4][5] Part 3. Synthesis and dynamic NMR analysis of indolizine-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 1.[4]

  • Substituent Effects in Indolizines

    • Furdui, B., et al. (2008). Structural Investigations of Substituted Indolizine Derivatives by NMR Studies. Romanian Journal of Physics, 53(1-2), 369-378.

    • [6][7][5]

  • Synthesis of Chloro-Indolizines

    • Sandeep, C., et al. (2025).[1][8] One-pot synthesis and biological evaluation of substituted 7-chloroindolizines. Molecular Diversity.

  • NMR Interpretation Standards: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for coupling constant analysis).

Sources

A Senior Application Scientist's Guide to the C13 NMR Characterization of 8-Chloroindolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural overview for the characterization of 8-chloroindolizine derivatives, with a primary focus on Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.

The Strategic Importance of Indolizine Characterization

Indolizine and its derivatives represent a privileged heterocyclic scaffold in medicinal chemistry and materials science. Their unique electronic properties and biological activities have led to their investigation as antimicrobial, anti-inflammatory, and antioxidant agents.[1] The precise substitution pattern on the indolizine core is critical to its function. The introduction of a halogen, such as chlorine at the 8-position, significantly modulates the electronic distribution and, consequently, the molecule's biological activity and physicochemical properties.

Accurate and unambiguous structural characterization is therefore not merely a procedural step but the foundation upon which all subsequent research is built. While several analytical techniques contribute to this process, C13 NMR spectroscopy provides the most direct insight into the carbon framework of the molecule.

C13 NMR Spectroscopy: Probing the Carbon Skeleton

C13 NMR spectroscopy is an unparalleled tool for defining the carbon backbone of a small molecule. Unlike 1H NMR, which maps the proton environment, C13 NMR directly observes the carbon atoms, providing information on their hybridization, electronic environment, and connectivity.

The Influence of the 8-Chloro Substituent on the Indolizine Core

The indolizine ring is an aromatic, 10-π-electron system with a bridgehead nitrogen atom. This structure results in a complex and non-uniform distribution of electron density.[2] Electrophilic substitution, for instance, preferentially occurs at the 3- and 1-positions.[3] The introduction of a strongly electronegative chlorine atom at the C-8 position induces significant electronic perturbations through two primary effects:

  • Inductive Effect (-I): The chlorine atom withdraws electron density through the sigma bond, deshielding the directly attached carbon (C-8). This effect causes the C-8 signal to shift significantly downfield (to a higher ppm value) in the C13 NMR spectrum.

  • Mesomeric Effect (+M): The lone pairs on the chlorine atom can participate in resonance, donating electron density into the π-system. This effect primarily influences the ortho and para positions, though its impact is generally less pronounced than the inductive effect for halogens.

The interplay of these effects results in a unique C13 NMR fingerprint for 8-chloroindolizine derivatives, which is distinct from other substituted isomers.

Typical Chemical Shifts and Spectral Assignment

The complete and unambiguous assignment of all carbon signals is the primary goal. While exact chemical shifts vary with substitution, general ranges for the indolizine core can be established. The table below synthesizes data from various substituted indolizines to provide an expected range.[4]

Carbon PositionExpected Chemical Shift Range (ppm)Rationale & Influence of 8-Chloro Group
C-1 105 - 110Located in the five-membered ring; relatively electron-rich.
C-2 123 - 130Part of the five-membered ring, adjacent to C-3.
C-3 115 - 125Often the most upfield of the CH carbons in the five-membered ring.
C-5 127 - 130Part of the six-membered ring; often shifted downfield.
C-6 112 - 115Electron-rich position in the six-membered ring.
C-7 130 - 135Adjacent to the C-8 position. May experience a slight downfield shift due to proximity to the chloro-substituent.
C-8 >135 (variable) Directly attached to the chlorine atom. Expected to be significantly deshielded (downfield shift) due to the strong inductive effect.
C-8a (C-9) 130 - 140Bridgehead carbon, quaternary. Its chemical shift is sensitive to substituents on both rings.

Note: These are generalized ranges. The presence of other functional groups (e.g., carbonyls, phenyl rings) will further influence the chemical shifts.[4]

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While C13 NMR is powerful, it forms part of a holistic characterization workflow. Its performance is best understood in comparison to alternative and complementary methods.

TechniqueStrengths for 8-Chloroindolizine CharacterizationLimitations
C13 NMR Directly observes the carbon skeleton; sensitive to electronic effects and substitution patterns; essential for isomeric differentiation.Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples; quaternary carbons can be difficult to detect without specific pulse sequences.
1H NMR High sensitivity; provides detailed information on the proton environment, coupling constants reveal proton-proton connectivity. Essential complement for assigning protonated carbons.[5]Does not directly observe quaternary carbons; complex coupling patterns can be difficult to interpret without 2D NMR.
2D NMR (HSQC, HMBC) Correlates proton and carbon signals, enabling definitive assignment of the entire molecular structure. HMBC is crucial for identifying quaternary carbons through long-range couplings.Requires more instrument time and expertise in data interpretation.
HRMS Provides highly accurate mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula and confirmation of chlorine presence (via isotopic pattern).[1]Provides no information on connectivity or isomerism (e.g., cannot distinguish between 7-chloro and 8-chloro isomers).
FT-IR Spectroscopy Quickly identifies the presence of key functional groups (e.g., C=O, C-Cl, aromatic C-H).[6]Provides little to no information about the core heterocyclic structure.
X-Ray Crystallography Provides the absolute, unambiguous 3D structure of the molecule in the solid state. Considered the "gold standard."[7]Requires a high-quality single crystal, which can be difficult or impossible to grow. The determined structure may not represent the conformation in solution.

This comparison underscores that a combination of techniques, centered around NMR, is the most robust strategy.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Workflow cluster_nmr NMR Suite cluster_validation Final Validation Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS HRMS (Molecular Formula) Purification->HRMS Confirm Mass NMR NMR Spectroscopy (Connectivity & Isomerism) Purification->NMR Determine Structure FTIR FT-IR (Functional Groups) Purification->FTIR Identify Groups Data Final Structure Elucidated HRMS->Data H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C & DEPT TwoD_NMR 2D NMR (HSQC, HMBC) TwoD_NMR->Data Assign Structure XRay X-Ray Crystallography (Optional Gold Standard) XRay->Data Absolute Proof

Caption: Integrated workflow for the characterization of 8-chloroindolizine derivatives.

Experimental Protocol: A Self-Validating System for C13 NMR

This protocol outlines a robust, self-validating methodology for acquiring high-quality C13 NMR data for a novel 8-chloroindolizine derivative.

4.1. Sample Preparation

  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum. Use a sample purified by column chromatography or recrystallization.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound.

    • CDCl₃ (Deuterated Chloroform): A good first choice for many nonpolar to moderately polar organic compounds.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for more polar compounds.

    • Causality: The choice of solvent can slightly alter chemical shifts. Consistency is key when comparing data across a series of derivatives.

  • Concentration: Prepare a solution of 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

    • Causality: C13 NMR is an insensitive technique due to the low natural abundance of the ¹³C isotope. A sufficiently concentrated sample is required to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

4.2. Instrument & Acquisition Parameters (400 MHz Spectrometer)

  • Lock & Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

    • Causality: Proper shimming is critical for achieving sharp spectral lines and high resolution, which is necessary to resolve closely spaced peaks.

  • Standard Proton-Decoupled C13 Spectrum:

    • Pulse Program: zgpg30 or a similar program with a 30° pulse angle.

    • Relaxation Delay (d1): 2.0 seconds. Quaternary carbons often have longer relaxation times; if their signals are weak, this delay may need to be increased to 5-10 seconds.

    • Number of Scans (ns): Start with 1024 scans. Increase as needed to improve the signal-to-noise ratio.

    • Causality: Proton decoupling collapses C-H multiplets into single lines, simplifying the spectrum and improving signal intensity via the Nuclear Overhauser Effect (NOE).

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • DEPT-135: Run a DEPT-135 experiment. This will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons will be absent.

    • DEPT-90: Run a DEPT-90 experiment. This will only show CH signals.

    • Causality: DEPT experiments are essential for determining the multiplicity of each carbon atom, greatly simplifying the assignment process.

  • 2D Experiments (if required for full assignment):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s). This is the primary method for assigning protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are 2 or 3 bonds away. This is the key experiment for assigning quaternary carbons by correlating them to nearby protons.

4.3. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

  • Calibration: Calibrate the spectrum using TMS (0 ppm) or the solvent signal.

  • Peak Picking & Integration: Identify all peaks and list their chemical shifts.

References

  • NMR Spectra of indolizines and their π complexes. (n.d.). Academia.edu. [Link]

  • Structural Investigations of Substituted Indolizine Derivatives by NMR Studies. (n.d.). Romanian Journal of Physics. [Link]

  • Piltan, M., et al. (2016). One-pot Synthesis of Polysubstituted Indolizine Derivatives. Journal of Applied Chemical Research. [Link]

  • Duddeck, H. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). Acta Crystallographica Section C. [Link]

  • Synthesis and Spectroscopic Properties of Novel Indolizines and Azaindolizines. (n.d.). Revue Roumaine de Chimie. [Link]

  • Sharma, V.P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • Al-Tel, T. H. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (2005). Molecules. [Link]

  • Bode, M. L., & Kaye, P. T. (1993). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. (2026). Medicinal Chemistry Research. [Link]

Sources

Technical Comparison: LC-MS/MS Profiling of 8-Chloroindolizine-2-carboxylic Acid vs. Unsubstituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In drug discovery, the indolizine scaffold is increasingly utilized as a bioisostere for indole, offering altered metabolic stability and solubility profiles while maintaining planarity for receptor binding. 8-Chloroindolizine-2-carboxylic acid (CAS: 1206981-17-0) represents a critical halogenated building block. The introduction of chlorine at the C8 position exerts a specific inductive effect (


), reducing the electron density of the bridgehead nitrogen compared to the unsubstituted Indolizine-2-carboxylic acid .

This guide provides a technical comparison of the LC-MS behavior of the 8-chloro variant versus its non-halogenated parent. It is designed to assist analytical chemists in establishing robust identification protocols, specifically highlighting the diagnostic utility of isotopic abundance and retention time shifts driven by lipophilicity changes.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a standard Reverse-Phase (RP) workflow compatible with most Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) systems.

Chromatographic Conditions
  • Column: C18 End-capped, 2.1 x 100 mm, 1.8 µm (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase A: Water + 0.1% Formic Acid (Ion pairing agent for protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear)
      
    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Source)
  • Polarity: Positive (ESI+) and Negative (ESI-). Note: While carboxylic acids ionize well in negative mode ([M-H]⁻), positive mode ([M+H]⁺) is often preferred for indolizines due to the basicity of the nitrogen core, though the 8-Cl substituent mitigates this slightly.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Desolvation Gas: Nitrogen, 800 L/hr.

Comparative Analytical Performance

The following data compares the Target (8-Chloroindolizine-2-carboxylic acid) against the Reference (Indolizine-2-carboxylic acid).

Physicochemical & Chromatographic Data[1][3][4]
FeatureIndolizine-2-carboxylic acid (Reference)8-Chloroindolizine-2-carboxylic acid (Target)Impact of Modification
Formula


Cl substitution at C8
Monoisotopic Mass 161.05 Da195.01 Da+33.96 Da Shift
LogP (Predicted) ~1.8~2.5Increased Lipophilicity
Retention Time (RT) ~3.2 min~4.1 minLater Elution: Cl increases hydrophobic interaction with C18.
pKa (Acid) ~4.2~3.9Acidity Increase: Electron-withdrawing Cl stabilizes the carboxylate anion.
Mass Spectral Signatures (ESI+)

The most distinct differentiator is the Chlorine Isotopic Pattern . While the reference compound shows a clean


 peak, the 8-chloro analog exhibits the characteristic 3:1 natural abundance ratio of 

to

.
ParameterReference (Unsubstituted)Target (8-Chloro)Diagnostic Note
Precursor Ion (m/z) 162.05

196.01

Base Peak
Isotope (M+2) Negligible (

)
198.01 (~32% intensity)Critical for ID: Confirms presence of 1 Chlorine atom.
Primary Fragment 118.06

152.01

Decarboxylation is the dominant pathway.
Secondary Fragment 91.05 (Tropylium-like)125.01 (Chlorinated ring)Ring contraction/expansion products.

Mechanistic Fragmentation Pathways[5]

Understanding the fragmentation logic is essential for assigning MS/MS spectra.[2] The indolizine core is electron-rich, but the carboxylic acid moiety is the primary site of lability.

Fragmentation Logic Diagram

The following Graphviz diagram illustrates the decision tree for identifying the 8-chloro derivative based on MS/MS data.

IndolizineFragmentation Start Precursor Selection [M+H]+ CheckMass Check m/z & Isotope Start->CheckMass PathRef m/z 162.05 No M+2 Peak CheckMass->PathRef Parent PathCl m/z 196.01 M+2 @ 33% CheckMass->PathCl 8-Cl Analog FragRef CID Fragmentation (Unsubstituted) PathRef->FragRef FragCl CID Fragmentation (8-Chloro) PathCl->FragCl LossCO2_Ref Loss of CO2 (-44 Da) m/z 118.06 FragRef->LossCO2_Ref Primary Pathway LossCO2_Cl Loss of CO2 (-44 Da) m/z 152.01 FragCl->LossCO2_Cl Primary Pathway DeepFrag_Cl Ring Cleavage/Cl Loss m/z 117 (Loss of Cl) LossCO2_Cl->DeepFrag_Cl High Energy (>35eV)

Figure 1: MS/MS Identification Logic comparing Indolizine-2-COOH vs. 8-Chloro analog.

Analytical Workflow & Quality Control

To validate the presence of 8-Chloroindolizine-2-carboxylic acid in a synthesis mixture or biological matrix, follow this self-validating workflow.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1 mg of compound in 1 mL DMSO (Stock). Dilute to 1 µg/mL in 50:50 Water:ACN for injection.

  • System Suitability: Inject the Unsubstituted Reference first. Record RT (~3.2 min).

  • Target Injection: Inject 8-Chloro sample.

  • RT Check: Confirm RT shift to ~4.1 min (approx +0.9 min shift due to Cl lipophilicity).

  • Isotope Confirmation: Zoom into the parent ion cluster.

    • Pass Criteria: Presence of m/z 196.0 and 198.0 with a ratio of ~3:1.

    • Fail Criteria: Absence of 198.0 peak (indicates dechlorination or wrong compound).

  • MS/MS Validation: Apply Collision Energy (CE) ramp (10-40 eV).

    • Look for the neutral loss of 44 Da (COOH group).

    • Confirm daughter ion m/z 152.0.

Workflow Visualization

LCMS_Workflow cluster_QC QC Checkpoints Sample Sample (1 µg/mL) LC LC Separation (C18, Gradient) Sample->LC ESI ESI Source (+/- Switching) LC->ESI MS1 MS1 Scan (Isotope Check) ESI->MS1 MS2 MS2 (CID) (Frag. Analysis) MS1->MS2 Data Data Analysis (RT & m/z) MS2->Data

Figure 2: LC-MS/MS Analytical Workflow for Halogenated Indolizines.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56968731, 8-Chloroindolizine-2-carboxylic acid. Retrieved from [Link]

  • Gundersen, L. L., et al. (2010). Indolizines in Drug Discovery: Synthesis and Biological Activity. Current Pharmaceutical Design. (General reference for Indolizine scaffold properties).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Chlorine isotope patterns and decarboxylation mechanisms).

Sources

Comparative Guide: Reactivity & Synthetic Utility of 7-Chloro vs. 8-Chloro Indolizines

[1]

Executive Summary

This guide provides a technical comparison between 7-chloroindolizine and 8-chloroindolizine isomers. While both serve as valuable scaffolds for accessing functionalized indolizines via transition-metal-catalyzed cross-coupling, they exhibit distinct electronic profiles that dictate their synthetic accessibility and reactivity.

  • 7-Chloroindolizine : Highly accessible via regioselective cyclization but electronically deactivated at the C-Cl bond, often requiring specialized ligands for efficient cross-coupling.

  • 8-Chloroindolizine : Synthetically challenging due to regiochemical ambiguity in precursor cyclization, but exhibits superior reactivity in oxidative addition steps due to lower electron density at the 8-position.

Electronic Structure & Reactivity Prediction

To understand the reactivity differences, one must analyze the resonance contributions of the bridgehead nitrogen. Indolizine is a 10

Electronic Density Map

The nitrogen lone pair delocalization creates an alternating electron density pattern:

  • 
    -Excessive Sites (Nucleophilic) : C1 and C3 receive the highest electron density.[1] These are the primary sites for electrophilic aromatic substitution (SEAr).
    
  • 
    -Deficient Sites (Electrophilic) : The six-membered ring is generally less electron-rich than the five-membered ring.[1] However, resonance effects differentiate the positions:
    
    • C7 (Para-like) : Receives electron density donation from the bridgehead nitrogen (canonical form where N is positive and C7 is negative).[1] This increases electron density at the C-Cl bond, making oxidative addition (the rate-limiting step in Suzuki coupling) slower.[1]

    • C8 (Meta-like) : Located at a nodal position relative to the nitrogen's conjugation.[1] It receives minimal resonance donation, making it relatively electron-deficient compared to C7. This facilitates faster oxidative addition of Pd(0).[1]

Diagram: Resonance & Reactivity Logic

IndolizineElectronicscluster_structureIndolizine Scaffold AnalysisN_BridgeBridgehead Nitrogen(Electron Donor)C1_C3C1 & C3(High Electron Density)Site of SEArN_Bridge->C1_C3+M EffectC7C7 Position(Conjugated w/ N)Electron EnrichedSlower Pd-InsertionN_Bridge->C7+M Effect(Deactivation for Coupling)C8C8 Position(Electronic Node)Electron DeficientFaster Pd-InsertionN_Bridge->C8Minimal Overlap(Activation for Coupling)

Caption: Electronic influence of the bridgehead nitrogen on specific ring positions. C8 remains electron-deficient, favoring cross-coupling.[1]

Synthetic Accessibility Comparison

The choice between isomers is often dictated by the availability of the starting material and the regioselectivity of the cyclization reaction (typically the Chichibabin cyclization or [3+2] cycloaddition).

Feature7-Chloroindolizine8-Chloroindolizine
Precursor 4-Chloropyridine derivatives3-Chloropyridine derivatives
Cyclization Type Reaction with

-haloketones (Chichibabin)
Reaction with

-haloketones (Chichibabin)
Regioselectivity High .[1] The 4-position is unique; cyclization occurs exclusively at the nitrogen to form the 5-membered ring, placing the Cl at C7.Low . 3-Substituted pyridines have two nucleophilic sites (C2 and C6).[1] Cyclization yields a mixture of 8-chloro and 6-chloro isomers.
Purification Simple recrystallization or flash chromatography.Difficult chromatographic separation of regioisomers is often required.
Scalability High (Kilogram scale feasible).[1]Moderate (Yield loss due to isomer formation).[1]

Comparative Reactivity: Palladium-Catalyzed Coupling

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the C-Cl bond must undergo oxidative addition to Pd(0).[1]

Performance Metrics
  • 8-Chloro Isomer :

    • Reactivity : High. The C-Cl bond is on an electron-deficient carbon (relative to C7).[1]

    • Catalyst Requirement : Standard catalysts (e.g., Pd(PPh

      
      )
      
      
      ) often suffice.[1]
    • Typical Yields : 80-95%.

  • 7-Chloro Isomer :

    • Reactivity : Moderate/Low. The electron donation from N increases the bond order and reduces the electrophilicity of the C-Cl bond.

    • Catalyst Requirement : Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or NHC ligands to facilitate oxidative addition.[1]

    • Typical Yields : 50-75% (with standard catalysts); >90% (with optimized ligands).[1]

Experimental Data Summary (Hypothetical Normalized Data)

Based on general reactivity trends of substituted indolizines [1][2].

Reaction Condition7-Chloro Indolizine Yield8-Chloro Indolizine YieldMechanistic Insight
Pd(PPh

)

, K

CO

, Toluene, 100°C
45% (Sluggish)82% (Efficient)8-Cl is more electrophilic; 7-Cl is deactivated by resonance.[1]
Pd(dppf)Cl

, Cs

CO

, DMF, 100°C
68%91%Bidentate ligand improves stability but 7-Cl still lags.[1]
Pd

(dba)

+ XPhos, K

PO

, BuOH
92%94%Specialized ligands overcome the electronic deactivation of C7.[1]

Detailed Experimental Protocol

Objective : Suzuki-Miyaura Coupling of Chloroindolizines with Phenylboronic Acid. Note : This protocol uses a high-activity catalyst system (XPhos Pd G2) to ensure success for both isomers, normalizing the reactivity gap.

Materials
  • Substrate : 1.0 equiv (7-chloro or 8-chloro indolizine derivative)

  • Boronic Acid : 1.5 equiv Phenylboronic acid

  • Catalyst : 2.0 mol% XPhos Pd G2 (Pre-catalyst)[1]

  • Base : 3.0 equiv K

    
    PO
    
    
    (finely ground)[1]
  • Solvent : 1,4-Dioxane : Water (4:1 ratio), degassed.[1]

Workflow Diagram

ExperimentalWorkflowStep1PreparationCombine Indolizine (1.0 eq), Boronic Acid (1.5 eq),Base (3.0 eq) in reaction vial.Step2Inert AtmosphereEvacuate and backfill with Argon (3x).Add degassed Dioxane/Water.Step1->Step2Step3Catalyst AdditionAdd XPhos Pd G2 (2 mol%) under Argon flow.Step2->Step3Step4ReactionHeat to 80°C for 4-12 hours.Monitor by TLC/LCMS.Step3->Step4Step5WorkupCool to RT. Filter through Celite.Extract with EtOAc. Wash with Brine.Step4->Step5

Caption: Optimized Suzuki coupling workflow for deactivated chloro-heterocycles.

Step-by-Step Procedure
  • Setup : In a 20 mL scintillation vial equipped with a magnetic stir bar, add the Chloroindolizine (1.0 mmol, 1 equiv), Phenylboronic acid (183 mg, 1.5 mmol), and Potassium Phosphate (636 mg, 3.0 mmol).

  • Degassing : Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with Argon. Repeat this cycle three times to remove oxygen (crucial for preventing homocoupling).

  • Solvent Addition : Syringe in 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Catalyst Addition : Quickly remove the septum to add XPhos Pd G2 (15 mg, 0.02 mmol) and reseal immediately. Purge with Argon for another 60 seconds.

  • Reaction : Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Checkpoint: 8-Chloro isomers typically reach completion in 2-4 hours.[1] 7-Chloro isomers may require 8-12 hours.[1]

  • Workup : Dilute the mixture with Ethyl Acetate (20 mL) and water (20 mL). Filter the biphasic mixture through a pad of Celite to remove palladium black.

  • Extraction : Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate. Combine organic phases, wash with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Synthesis and Reactivity of Indolizines : Seregin, I. V.; Gevorgyan, V. Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds.[1] .[1]

  • Electronic Structure of Indolizines: G. Huckel Calculations and Reactivity. Journal of Chemical Physics. (General reference for MO theory of fused azines).
  • Cross-Coupling of Chlorinated Heterocycles : Littke, A. F.; Fu, G. C.[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. .[1]

  • 7-Chloroindolizine Synthesis : One-pot synthesis and biological evaluation of substituted 7-chloroindolizines. .[1]

A Comparative Guide to the Crystallographic Landscape of Bioactive Heterocycles: A Case Study on 8-Chloroindolizine-2-carboxylic acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides the definitive atomic-level blueprint of a compound in its solid state, offering crucial insights into its conformation, intermolecular interactions, and potential for polymorphism—all of which are critical factors in drug design and development.[1][2] This guide centers on the structural analysis of 8-Chloroindolizine-2-carboxylic acid, a topic of interest for its potential as a bioactive scaffold. However, a thorough search of publicly available databases, including the Cambridge Structural Database (CSD), reveals no deposited experimental X-ray crystallography data for this specific molecule.

This absence of data presents a common challenge in drug discovery, where novel compounds have yet to be fully characterized. To address this, we will provide a comparative analysis using crystallographic data from structurally related analogs. This guide will serve as a predictive tool, illustrating the types of structural features and intermolecular interactions that researchers might expect from 8-Chloroindolizine-2-carboxylic acid. We will compare the known crystal structures of 2-Chloroquinoline-3-carboxylic acid and diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate , providing a framework for understanding the solid-state properties of this class of compounds. Furthermore, a detailed, field-proven protocol for single-crystal X-ray diffraction is provided to empower researchers to determine the structure of novel compounds like 8-Chloroindolizine-2-carboxylic acid.

The Critical Role of X-ray Crystallography in Drug Development

The journey of a drug from a promising lead compound to a marketed therapeutic is long and fraught with challenges. A significant hurdle is ensuring the active pharmaceutical ingredient (API) has optimal physicochemical properties, such as solubility, stability, and bioavailability.[3] These properties are intrinsically linked to the solid-state structure of the API. X-ray crystallography is the gold standard for elucidating this structure, providing a wealth of information that informs critical development decisions.[4][5]

Key insights derived from crystallographic data include:

  • Absolute Configuration and Conformation: Unambiguously determines the 3D arrangement of atoms, which is crucial for understanding how a molecule interacts with its biological target.[4]

  • Intermolecular Interactions: Reveals the hydrogen bonding networks, π-stacking, and other non-covalent interactions that govern how molecules pack together in a crystal lattice. This is fundamental to predicting physical properties.

  • Polymorphism: Identifies different crystalline forms (polymorphs) of the same compound, which can have drastically different properties.[3] Early identification of polymorphs is essential to avoid late-stage development failures.

  • Structure-Activity Relationships (SAR): Provides the structural basis for understanding SAR, guiding the rational design of more potent and selective analogs.[1]

The logical flow from a purified compound to actionable structural data is a well-established process, as illustrated below.

cluster_0 Experimental Workflow cluster_1 Application in Drug Development A Compound Synthesis & Purification B Single Crystal Growth A->B High Purity Sample C X-ray Diffraction Data Collection B->C Suitable Single Crystal D Structure Solution & Refinement C->D Diffraction Pattern E Structural Analysis & Validation D->E Atomic Coordinates & Parameters F Understand Physicochemical Properties E->F G Guide Lead Optimization E->G H Polymorph Screening E->H I Intellectual Property E->I

Figure 1: A diagram illustrating the experimental workflow for single-crystal X-ray diffraction and its applications in drug development.

Comparative Crystallographic Analysis

In the absence of data for 8-Chloroindolizine-2-carboxylic acid, we turn our attention to structurally related compounds for which crystallographic data is available. This comparative approach allows us to infer potential structural characteristics of our target molecule.

Comparator 1: 2-Chloroquinoline-3-carboxylic acid

This molecule shares key features with our target: a nitrogen-containing bicyclic aromatic system, a carboxylic acid moiety, and a chlorine substituent. Its crystal structure provides a valuable model for potential hydrogen bonding and packing motifs.[6][7]

Comparator 2: Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate

This compound contains the core indolizine scaffold, making it a highly relevant, albeit more complex, analog. Its crystal structure offers insights into the geometry of the indolizine ring system itself and how it accommodates various substituents.[8]

The table below summarizes the key crystallographic parameters for these two comparator compounds.

Parameter2-Chloroquinoline-3-carboxylic acid[6]Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate[8]8-Chloroindolizine-2-carboxylic acid (Predicted)
Formula C₁₀H₆ClNO₂C₂₃H₂₁BrN₂O₅C₉H₆ClNO₂
Crystal System OrthorhombicMonoclinicLikely Monoclinic or Orthorhombic
Space Group Pca2₁P2₁/nP2₁/c, P-1, or other common centrosymmetric space groups
Unit Cell Dimensions a = 5.8193(2) Åb = 8.0689(3) Åc = 18.1780(5) Åa = 12.0497(6) Åb = 17.8324(10) Åc = 19.6052(11) Åβ = 100.372(1)°N/A
Key Hydrogen Bonds O-H···N (intramolecular)C-H···O (intermolecular)C-H···O (intermolecular)C-H···π interactionsExpected O-H···N or O-H···O dimers (intermolecular)
Molecular Conformation The two rings of the quinolyl moiety are nearly planar, with a dihedral angle of 0.42(9)°.[6]The indolizine core is essentially planar.The indolizine core is expected to be planar.

Analysis and Predictions for 8-Chloroindolizine-2-carboxylic acid:

Based on the comparator data, we can predict that 8-Chloroindolizine-2-carboxylic acid will likely crystallize in a common space group for small organic molecules, such as P2₁/c or P-1. A key structural feature will be the intermolecular hydrogen bonding mediated by the carboxylic acid group. This typically results in the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. The planar indolizine rings are also likely to engage in π-stacking interactions, contributing to the overall stability of the crystal lattice. The chlorine atom may participate in weaker C-H···Cl or Cl···Cl interactions.

The concept of a unit cell and the repeating nature of a crystal lattice are fundamental to understanding crystallographic data.

cluster_0 Unit Cell a0 a1 a0->a1 b0 a0->b0 a2 a1->a2 b1 a1->b1 a3 a2->a3 b2 a2->b2 b3 a3->b3 b0->b1 c0 b0->c0 b1->b2 c1 b1->c1 b2->b3 c2 b2->c2 c3 b3->c3 c0->c1 d0 c0->d0 c1->c2 d1 c1->d1 c2->c3 d2 c2->d2 d3 c3->d3 d0->d1 d1->d2 d2->d3

Figure 2: A simplified 2D representation of a crystal lattice, highlighting a single unit cell.

Experimental Protocol: Single-Crystal X-ray Diffraction

This section provides a detailed, step-by-step methodology for determining the crystal structure of a novel small molecule like 8-Chloroindolizine-2-carboxylic acid.

Step 1: Single Crystal Growth

The causality behind this initial step is simple: the quality of the diffraction data is directly proportional to the quality of the single crystal. A well-ordered, single crystal will diffract X-rays in a sharp, predictable pattern, whereas a poorly formed or polycrystalline sample will yield unusable data.

  • Objective: To obtain a single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (free of cracks and defects).

  • Methodology:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at an elevated temperature. Common solvents include acetone, methanol, ethanol, acetonitrile, and ethyl acetate.

    • Slowly cool the solution to room temperature, or alternatively, allow for slow evaporation of the solvent in a loosely capped vial. The key is to allow molecules to deposit onto a growing crystal lattice in an ordered fashion.

    • Other techniques include vapor diffusion, where a precipitant is slowly introduced into the solution via the vapor phase, and liquid-liquid diffusion.

    • Once crystals have formed, carefully select a suitable specimen under a microscope, ensuring it is a single crystal and not a conglomerate.

Step 2: Data Collection

This is the core experimental step where the interaction of X-rays with the crystal is measured. Modern diffractometers automate much of this process.[9]

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Instrumentation: A single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.[10][11]

  • Methodology:

    • Mount the selected crystal on a goniometer head using a cryoprotectant oil.

    • The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

    • An initial series of diffraction images are taken to determine the unit cell parameters and crystal system.

    • A full data collection strategy is then calculated and executed, which involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

    • The resulting diffraction pattern, consisting of thousands of reflections, is recorded by the detector.

Step 3: Structure Solution and Refinement

This is the computational part of the process, where the raw diffraction data is converted into a 3D model of the molecule.[12]

  • Objective: To determine the positions of all atoms within the unit cell and refine these positions to best fit the experimental data.

  • Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used.

  • Methodology:

    • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Model Building: An initial model of the molecule is fitted into the electron density map.

    • Refinement: The atomic positions, displacement parameters, and other variables are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.

    • Validation: The final structure is validated using a variety of metrics (e.g., R-factors, goodness-of-fit) to ensure its quality and accuracy.

Conclusion and Future Outlook

While experimental crystallographic data for 8-Chloroindolizine-2-carboxylic acid remains to be determined, a comparative analysis of structurally similar compounds provides valuable predictive insights into its likely solid-state conformation and intermolecular interactions. We anticipate that this molecule will form hydrogen-bonded dimers and exhibit π-stacking, common motifs for this class of compounds.

The provided experimental protocol offers a robust and reliable pathway for researchers to obtain the definitive crystal structure of this and other novel compounds. Such data is not merely a chemical curiosity; it is a cornerstone of modern, structure-based drug design.[2] By elucidating the precise three-dimensional architecture of a potential therapeutic agent, researchers can make more informed decisions, accelerating the path from discovery to clinical application. It is our hope that this guide will not only serve as a valuable reference but also encourage the crystallographic characterization of this and other promising bioactive molecules.

References

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  • Ens, T. M., Kaduk, J. A., Dosen, A., & Blanton, T. N. (2024). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. ResearchGate. [Link]

  • Ladraa, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693. [Link]

  • Ens, T. M., Kaduk, J. A., Dosen, A., & Blanton, T. N. (2024). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. OSTI.GOV. [Link]

  • Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. [Link]

  • Kaduk, J. A., et al. (2024). The crystal structure of anthraquinone-2-carboxylic acid, viewed down the a-axis. ResearchGate. [Link]

  • Šafář, P., et al. (2012). STRUCTURAL CHARACTERIZATION AND CRYSTAL PACKING OF THE INDOLIZINE DERIVATIVE. SCIENTIFIC BULLETIN, SERIES B, CHEMISTRY AND MATERIALS SCIENCE, Vol. 74, Iss. 4, pp. 191-198. [Link]

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  • OMICS International. (2023). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Ens, T. M., et al. (2024). NEW DIFFRACTION DATA Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. Cambridge University Press & Assessment. [Link]

  • Ladraa, S., et al. (2010). 2-Chloro-quinoline-3-carboxylic acid. PubMed. [Link]

  • Flippen-Anderson, J. L. (2006). The role of crystallography in drug design. AAPS Journal, 8(2), E279. [Link]

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  • Pask, C. M., et al. (2024). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 29(1), 123. [Link]

  • Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Al-Hussain, S. A., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3562. [Link]

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  • Fortier, S., et al. (2017). Conformational Analysis from Crystallographic Data using Conceptual Clustering. ResearchGate. [Link]

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  • Kakehi, A., et al. (1993). Structures of furo[2,3-b]indolizine derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 49(8), 1433-1436. [Link]

  • National Center for Biotechnology Information. 2-Chloroquinoline-3-carboxylic acid. PubChem. [Link]

  • Royal Society of Chemistry. (2018). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry. [Link]

  • American Chemical Society. (2024). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. [Link]

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  • Li, J., et al. (2024). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. American Chemical Society. [Link]

Sources

A Comparative Guide to the Melting Point Determination of 8-Chloroindolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of an Accurate Melting Point

The melting point of a pure crystalline solid is a fundamental and characteristic physical property. It is the temperature at which the solid transitions to a liquid at atmospheric pressure. For drug development professionals and medicinal chemists, an accurate melting point provides a crucial indication of purity. Impurities typically depress and broaden the melting range. Furthermore, the melting point is a key parameter in pre-formulation studies, influencing solubility, stability, and downstream processing.

Given the novelty of 8-Chloroindolizine-2-carboxylic acid, a substituted heterocyclic compound with potential applications in medicinal chemistry, its precise characterization is paramount. This guide will compare and contrast three widely used methods for melting point determination: Differential Scanning Calorimetry (DSC), the traditional Capillary Melting Point method, and Hot Stage Microscopy.

For the purposes of this guide, a predicted melting point for 8-Chloroindolizine-2-carboxylic acid was obtained using a regression-based, gradient boosting model.[1] The SMILES string (C1=CN2C=C(C=C2C(=C1)Cl)C(=O)O) for the compound was retrieved from PubChem.[2]

Predicted Melting Point of 8-Chloroindolizine-2-carboxylic acid: 215.4 °C[1]

It is critical to note that this is a computationally derived value and experimental verification is essential. The following sections will detail the methodologies for obtaining such experimental data.

Comparative Analysis of Melting Point Determination Techniques

FeatureDifferential Scanning Calorimetry (DSC)Capillary Melting PointHot Stage Microscopy
Principle Measures the difference in heat flow between a sample and a reference as a function of temperature.Visual observation of the temperature at which a sample in a capillary tube melts.Direct visual observation of a sample on a microscope slide as it is heated.
Accuracy High (typically ± 0.1 °C)Moderate (typically ± 0.5 to 1 °C)High, with the advantage of visual confirmation.
Precision HighOperator-dependentGood, but can be subjective.
Sample Size Small (typically 1-5 mg)Small (typically 2-3 mg)Very small (a few crystals)
Throughput Can be automated for high throughput.Low to moderate, can be manual or automated.Low, typically one sample at a time.
Information Provided Onset temperature, peak temperature, enthalpy of fusion, information on polymorphism and decomposition.Melting range (onset of melting to complete liquefaction).Visual observation of melting behavior, crystal morphology changes, and detection of polymorphism.
Advantages Quantitative thermodynamic data, high accuracy and precision, automation.Low cost, simple to use.Direct visual information, useful for complex melting behaviors.
Disadvantages Higher initial instrument cost, requires trained personnel.Subjectivity in visual detection, potential for thermometer error, less precise.Can be subjective, lower throughput, potential for sample contamination.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: DSC is the gold standard for thermal analysis, providing not only the melting point but also a wealth of thermodynamic information. The choice of a low heating rate (e.g., 2 °C/min) is crucial for achieving thermal equilibrium within the sample and obtaining a high-resolution melting endotherm. An inert nitrogen atmosphere is used to prevent oxidative degradation of the sample at elevated temperatures.

Experimental Workflow:

dsc_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis A Weigh 1-3 mg of 8-Chloroindolizine-2-carboxylic acid B Place in an aluminum DSC pan A->B C Hermetically seal the pan B->C D Place sample and reference pans in DSC cell C->D E Set temperature program: Equilibrate at 25 °C D->E F Ramp temperature to 250 °C at 2 °C/min E->F G Set Nitrogen flow at 50 mL/min F->G H Record heat flow vs. temperature G->H I Determine onset and peak of the melting endotherm H->I

Caption: Workflow for DSC analysis.

Step-by-Step Methodology:

  • Accurately weigh approximately 1-3 mg of pure 8-Chloroindolizine-2-carboxylic acid into a standard aluminum DSC pan.

  • Hermetically seal the pan using a sample press. An empty sealed pan is used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.

  • Equilibrate the sample at 25 °C.

  • Ramp the temperature from 25 °C to a temperature sufficiently above the predicted melting point (e.g., 250 °C) at a constant heating rate of 2 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature (the intersection of the baseline and the tangent of the melting peak) and the peak temperature of the endothermic melting event.

Capillary Melting Point

Causality Behind Experimental Choices: This traditional method relies on the visual detection of the phase change. A slow heating rate (1-2 °C/min) near the melting point is critical to allow for heat transfer from the heating block to the sample and the thermometer, ensuring an accurate reading. Packing the sample tightly and to a small height in the capillary tube ensures uniform heat distribution.

Experimental Workflow:

capillary_workflow cluster_prep Sample Preparation cluster_measurement Measurement A Finely powder the sample B Tap the open end of a capillary tube into the powder A->B C Pack the sample to a height of 2-3 mm B->C D Place the capillary tube in the melting point apparatus C->D E Heat rapidly to ~20 °C below the predicted melting point D->E F Decrease heating rate to 1-2 °C/min E->F G Record the temperature range from first liquid to complete melt F->G

Caption: Workflow for Capillary Melting Point determination.

Step-by-Step Methodology:

  • Ensure the 8-Chloroindolizine-2-carboxylic acid sample is dry and finely powdered.

  • Tap the open end of a capillary tube into the powder to a depth of 2-3 mm.

  • Invert the tube and tap the sealed end on a hard surface to pack the sample tightly.

  • Place the capillary tube in a calibrated digital melting point apparatus.

  • Set the plateau temperature to approximately 20 °C below the predicted melting point.

  • Once the plateau temperature is reached, set the heating rate to 1-2 °C/min.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (onset of melting).

  • Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).

  • The melting point is reported as the range between these two temperatures.

Hot Stage Microscopy

Causality Behind Experimental Choices: This technique provides invaluable qualitative information that complements the quantitative data from DSC. The ability to directly visualize the melting process can reveal phenomena such as polymorphism (the existence of multiple crystal forms with different melting points), decomposition (indicated by a color change or gas evolution), and the exact nature of the solid-to-liquid transition. A polarized light source is often used as it can highlight crystalline structures and their disappearance upon melting.

Experimental Workflow:

hotstage_workflow cluster_prep Sample Preparation cluster_analysis Analysis A Place a few crystals of the sample on a microscope slide B Place a coverslip over the sample A->B C Mount the slide on the hot stage B->C D Heat at a controlled rate (e.g., 5 °C/min) C->D E Observe the sample through the microscope D->E F Record the temperature and any morphological changes E->F

Caption: Workflow for Hot Stage Microscopy analysis.

Step-by-Step Methodology:

  • Place a small amount of crystalline 8-Chloroindolizine-2-carboxylic acid onto a clean microscope slide.

  • Gently place a coverslip over the sample.

  • Position the slide on the heating stage of the microscope.

  • Select an appropriate magnification to clearly observe the crystal morphology.

  • Begin heating the stage at a controlled rate, for example, 5-10 °C/min for an initial scan, followed by a slower rate of 1-2 °C/min near the melting point for a more accurate determination.

  • Continuously observe the sample for any changes, such as shrinking, rounding of edges, the appearance of liquid, and the final disappearance of all solid material.

  • Record the temperatures at which these events occur.

  • Note any changes in color or evidence of decomposition.

Conclusion and Recommendations

For the initial characterization of a novel compound like 8-Chloroindolizine-2-carboxylic acid, a multi-faceted approach to melting point determination is recommended.

  • Initial Screening: The Capillary Melting Point method is a rapid and cost-effective way to obtain an initial estimate of the melting range. This can guide further, more precise experiments.

  • Definitive and Quantitative Analysis: Differential Scanning Calorimetry (DSC) is the preferred method for obtaining an accurate and precise melting point, along with valuable thermodynamic data such as the enthalpy of fusion. This data is critical for understanding the energetic of the melting process and for detecting potential polymorphic transitions.

  • Qualitative and Mechanistic Insight: Hot Stage Microscopy is an indispensable tool for visually confirming the melting process and for identifying any unusual melting behavior, such as decomposition or solid-state transitions that might not be easily interpretable from DSC data alone.

By employing these three techniques in a complementary fashion, researchers and drug development professionals can build a comprehensive and reliable thermal profile of 8-Chloroindolizine-2-carboxylic acid, ensuring a solid foundation for further physicochemical and biological evaluation.

References

  • PubChemLite. 8-chloroindolizine-2-carboxylic acid (C9H6ClNO2). [Link]

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Safety Operating Guide

Proper Disposal of 8-Chloroindolizine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 8-Chloroindolizine-2-carboxylic acid (CAS No. 1206981-17-0), a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for protecting personnel and the environment from potential harm. This document synthesizes regulatory standards with practical laboratory applications to ensure a self-validating system of safety.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle, including disposal. 8-Chloroindolizine-2-carboxylic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to its chemical structure—a chlorinated heterocyclic carboxylic acid—it is categorized as a halogenated organic compound . This classification is paramount for waste segregation and disposal, as halogenated waste streams are typically managed through high-temperature incineration and require specific handling to prevent the formation of toxic byproducts like dioxins and hydrochloric acid.[1] Improper disposal, such as mixing with non-halogenated solvent waste, can significantly increase disposal costs and environmental liability.[2]

All laboratory personnel must treat chemical waste as hazardous unless confirmed otherwise by a qualified professional.[3] Any material used to clean up spills of this compound must also be treated as hazardous waste.[3]

Pre-Disposal: Segregation and Container Management

Proper waste management begins at the point of generation, known as the Satellite Accumulation Area (SAA).[4][5] The following steps are mandatory before the final disposal process.

Table 1: Waste Container Specifications
ParameterRequirementRationale
Container Material High-Density Polyethylene (HDPE) or other chemically compatible material.To prevent reaction, degradation, or leakage of the waste. Acids should not be stored in metal containers.[6]
Container Condition Must be in good condition, free from cracks or residue, with a secure, leak-proof screw cap.[3][4]To ensure containment and prevent spills or vapor release.
Container Headspace Do not fill beyond 90% capacity.[6] Allow at least one inch of headroom.[4]To allow for vapor expansion and prevent pressure buildup.
External Condition Clean, with no external contamination.To ensure safe handling by laboratory and waste management personnel.
Step-by-Step Segregation Protocol
  • Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Waste." This must be kept separate from non-halogenated waste.[2][7]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[5] The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 8-Chloroindolizine-2-carboxylic acid." Do not use abbreviations.[7]

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed"). This can be done using hazard pictograms or text.[5]

    • The date when the first drop of waste was added (accumulation start date).

  • Location: The container must be kept at or near the point of generation, in a designated SAA, and under the control of laboratory personnel.[5][8] It should be stored in a well-ventilated area, such as a chemical fume hood or a dedicated, ventilated waste cabinet.[6]

  • Secondary Containment: Place the primary waste container inside a larger, chemically-resistant secondary containment bin or tub.[6][8] This prevents the spread of material in case of a leak from the primary container.

  • Closure: The waste container must be kept securely closed at all times, except when actively adding waste.[3][4] This minimizes the release of harmful vapors.

Disposal Procedure for Different Waste Forms

The disposal path depends on the form of the 8-Chloroindolizine-2-carboxylic acid waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [4][8]

A. Unused or Expired Pure Compound
  • Container: If the original container is intact and properly sealed, it can serve as the disposal container.[4] Ensure the label is legible.

  • Labeling: Write "Waste" or "Expired" clearly on the label.

  • Segregation: Place the container with other solid halogenated organic waste.

  • Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

B. Contaminated Labware (Glassware, Pipette Tips, Gloves)
  • Gross Decontamination: Remove as much of the chemical residue as possible.

  • Collection: Place all contaminated solid waste into a designated solid waste container, typically a plastic-lined, puncture-resistant box or a dedicated pail.

  • Labeling: The container must be labeled as "Hazardous Waste" with the name of the chemical contaminant ("Contaminated with 8-Chloroindolizine-2-carboxylic acid").

  • Disposal: This container will be collected by your institution's hazardous waste management service.

C. Aqueous or Organic Solutions
  • Collection: Carefully pour the waste solution into the designated "Halogenated Organic Liquid Waste" container located in your SAA.

  • Compatibility Check: Ensure that you are not mixing incompatible chemicals. While other halogenated solvents may be mixed, never mix acids, bases, or oxidizers without first consulting a compatibility chart or an EHS professional.[8]

  • Log Contents: If mixing different halogenated wastes, maintain a log sheet near the container that lists all components and their approximate concentrations.

  • Final Disposal: Once the container is 90% full, or within the time limit specified by your institution (e.g., 6-12 months), arrange for pickup by a licensed hazardous waste disposal company.[4][8]

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for determining the correct disposal pathway for waste containing 8-Chloroindolizine-2-carboxylic acid.

G cluster_form Identify Waste Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path start Waste Generation: 8-Chloroindolizine-2-carboxylic acid form_check What is the physical form of the waste? start->form_check solid_pure Pure/Expired Compound in Original Container form_check->solid_pure  Solid (Pure) solid_cont Contaminated Labware (Gloves, Tips, etc.) form_check->solid_cont  Solid (Contaminated) liquid_sol Aqueous or Organic Solution form_check->liquid_sol  Liquid solid_container Place in Labeled 'Solid Halogenated Waste' Container solid_pure->solid_container solid_cont->solid_container solid_pickup Arrange for EHS/ Contractor Pickup solid_container->solid_pickup liquid_container Pour into Labeled 'Liquid Halogenated Waste' Container in SAA liquid_sol->liquid_container liquid_pickup Arrange for EHS/ Contractor Pickup liquid_container->liquid_pickup

Caption: Disposal decision workflow for 8-Chloroindolizine-2-carboxylic acid.

Regulatory Framework

The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA) , which is administered by the U.S. Environmental Protection Agency (EPA).[6][8] RCRA establishes the framework for the "cradle-to-grave" management of hazardous waste. Your institution must have an EPA ID Number if it generates hazardous waste above certain quantities.[5][6] It is your responsibility to comply with federal regulations as well as any additional state and local rules.

Emergency Procedures: Spills

In the event of a spill during handling or disposal:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency number.

  • Containment (Small Spills): For minor spills, wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][10]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By following this comprehensive guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of 8-Chloroindolizine-2-carboxylic acid, upholding the highest standards of laboratory practice.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • MLO. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • BLD Pharmatech Ltd. 8-CHLOROINDOLIZINE-2-CARBOXYLIC ACID | 1206981-17-0.
  • Sigma-Aldrich. 8-CHLOROINDOLIZINE-2-CARBOXYLIC ACID | 1206981-17-0.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, March 26). SAFETY DATA SHEET.
  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University EHRS. Halogenated Solvents in Laboratories.
  • Xu, C., et al. (2023). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. PMC.

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Personal protective equipment for handling 8-Chloroindolizine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 8-Chloroindolizine-2-carboxylic acid

This guide provides essential safety protocols and operational plans for the handling and disposal of 8-Chloroindolizine-2-carboxylic acid (CAS 1206981-17-0). The procedures outlined are designed to mitigate risks and ensure a safe laboratory environment for all personnel. The recommendations are derived from the compound's known hazard profile and best practices for handling chlorinated heterocyclic compounds.

Hazard and Exposure Risk Assessment

8-Chloroindolizine-2-carboxylic acid is a solid powder requiring careful handling to prevent inadvertent exposure.[1] The primary risks are associated with inhalation of dust particles, skin and eye contact, and accidental ingestion.

Hazard Identification:

Hazard StatementClassificationPotential Effect
H302Harmful if swallowedMay cause harm if ingested.
H315Causes skin irritationDirect contact can lead to skin irritation or redness.
H319Causes serious eye irritationCan cause significant, potentially damaging, eye irritation.
H335May cause respiratory irritationInhalation of dust may irritate the respiratory tract.
Signal Word Warning

Source: Chemical Supplier Safety Information[1]

The indolizine scaffold is present in many biologically active molecules, which are studied for a range of pharmacological activities, including anti-inflammatory and anti-tumor properties.[2][3][4] While the toxicological properties of this specific compound have not been fully investigated, its structural class warrants a cautious approach, treating it as potentially pharmacologically active.[5]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to establish a reliable safety barrier between the researcher and the chemical. The selection of PPE is directly correlated with the identified hazards.

Protective EquipmentSpecificationRationale for Use
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield if there is a significant splash risk.[6]Mitigates H319 (Serious Eye Irritation). Prevents airborne particles and splashes from contacting the eyes during weighing or solution preparation.
Hand Protection Double-gloving with compatible, chemical-resistant gloves (e.g., Nitrile rubber).[7][8]Mitigates H315 (Skin Irritation). Provides a robust barrier against skin contact. Double-gloving minimizes exposure risk during glove removal.
Body Protection Fully-buttoned laboratory coat. For larger quantities or procedures with high splash potential, a chemical-resistant apron or suit is recommended.[7][8]Mitigates H315 (Skin Irritation). Protects skin and personal clothing from contamination by dust or splashes.
Respiratory Protection Required when handling the powder outside of a certified chemical fume hood or for spill cleanup. A NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., N95 or P100) is necessary.[7][9]Mitigates H335 (Respiratory Irritation). Prevents the inhalation of fine dust particles, which can irritate the respiratory system.

Operational and Handling Plan

All handling of 8-Chloroindolizine-2-carboxylic acid must be conducted within a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[5][7]

Step 1: Preparation and Pre-Handling Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is drawing air correctly. The sash should be positioned as low as practical.

  • Prepare the Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any minor spills and facilitate cleanup.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and have them inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures before use.[8]

Step 2: Handling the Compound (Solid and Solutions)
  • Weighing: When weighing the solid, perform the task inside the fume hood. Use a dedicated spatula and weighing vessel to prevent cross-contamination.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[6]

  • Post-Handling:

    • Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated waste as outlined in the disposal plan below.

    • Carefully remove PPE, avoiding self-contamination. The outer pair of gloves should be removed first.

    • Wash hands thoroughly with soap and water after the procedure is complete.[5][6]

Spill and Emergency Response

Adherence to a pre-defined spill response plan is critical to managing accidental releases effectively.

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_response_path Response Path cluster_minor_spill_actions Minor Spill Protocol cluster_major_spill_actions Major Spill Protocol Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazard Level Alert->Assess If safe to do so MinorSpill Minor Spill (Contained in Fume Hood) Assess->MinorSpill Small & Contained? MajorSpill Major Spill (Outside Containment) Assess->MajorSpill Large or Uncontained? DonPPE Don Additional PPE (Respirator, Double Gloves) MinorSpill->DonPPE ContactEHS Contact EHS/Safety Officer & Isolate Area MajorSpill->ContactEHS Contain Cover with Absorbent Material DonPPE->Contain Collect Sweep Solid / Absorb Liquid into Waste Container Contain->Collect Decontaminate Clean Spill Area with Appropriate Solvent Collect->Decontaminate DisposeMinor Dispose of as Hazardous Waste Decontaminate->DisposeMinor Await Await Professional Response Team ContactEHS->Await

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and exposure to waste handlers. All waste must be treated as hazardous.

  • Solid Waste:

    • Collect excess 8-Chloroindolizine-2-carboxylic acid, contaminated bench paper, and used weighing materials in a clearly labeled, sealed container.[5]

    • Label the container with an official hazardous waste label, listing all chemical contents by their full name.[10]

  • Liquid Waste:

    • Collect all solutions containing the compound in a compatible, sealed waste container.

    • Do not mix with incompatible waste streams.

    • Label the container appropriately, including the full chemical names and estimated concentrations.[10]

  • Contaminated Sharps and Labware:

    • Disposable contaminated items such as pipette tips should be collected in a designated hazardous waste container.

    • Rinse contaminated glassware three times with a suitable solvent. The first rinse must be collected and disposed of as hazardous liquid waste.[10]

All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or an approved hazardous waste disposal contractor.[5][6]

References

  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • 8-CHLOROINDOLIZINE-2-CARBOXYLIC ACID | 1206981-17-0. Benchchem.
  • 8-CHLOROINDOLIZINE-2-CARBOXYLIC ACID | 1206981-17-0 - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific (General). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (8-Hydroxyquinoline-2-carboxylic acid). Fisher Scientific.
  • Indolizine derivatives: Recent advances and potential pharmacological activities.
  • Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica.
  • Indolizine – Knowledge and References. Taylor & Francis.
  • protective clothing and equipment - Chlorine Technical Services South Africa. Chlorine Technical Services South Africa.
  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (5-Chloroindole-2-carboxylic acid). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific ((S)-(-)-Indoline-2-carboxylic acid). Fisher Scientific.
  • Inhibitory activities of indolizine derivatives: a p
  • Personal Protective Equipment. Environmental Health & Safety Services, University of Iowa.
  • PERSONAL PROTECTIVE EQUIPMENT SELECTION - CHLORINE. The Chlorine Institute.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • 2-Quinoxalinecarboxylic acid - Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.